molecular formula C9H15N3OS B3215584 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide CAS No. 1163680-52-1

2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide

Cat. No.: B3215584
CAS No.: 1163680-52-1
M. Wt: 213.3 g/mol
InChI Key: DVYUPIGMLMFLTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide is a useful research compound. Its molecular formula is C9H15N3OS and its molecular weight is 213.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-6(2)5-7(10)8(13)12-9-11-3-4-14-9/h3-4,6-7H,5,10H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYUPIGMLMFLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=NC=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure analysis of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure Analysis of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide

Abstract

The unequivocal structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and chemical research. This guide provides a comprehensive, in-depth analysis of the methodologies required to confirm the chemical structure of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide, a molecule integrating a leucine amino acid scaffold with a bioactive thiazole heterocycle. Thiazole-containing compounds are of significant interest due to their wide range of pharmacological activities, including antimicrobial, antiretroviral, and antineoplastic properties.[1] This document moves beyond rote procedural descriptions, delving into the causality behind experimental choices and the logic of data integration. It is designed for researchers, scientists, and drug development professionals who require a robust framework for small molecule characterization, ensuring scientific integrity through a self-validating analytical workflow.

Introduction: The Rationale for Multi-Modal Analysis

The target molecule, 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide, presents several key structural features that must be individually and collectively confirmed:

  • An L-leucine core, including its isobutyl side chain and a chiral center.

  • A secondary amide linkage.

  • A 2-substituted 1,3-thiazole ring.

A single analytical technique is insufficient to unambiguously resolve this structure. For instance, while mass spectrometry can provide the molecular weight and elemental composition, it cannot define the connectivity of the atoms. Conversely, while infrared spectroscopy can identify functional groups, it does not reveal their placement within the molecular framework. Therefore, a synergistic, multi-modal approach is mandated. This guide details the strategic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Single Crystal X-ray Crystallography.

cluster_workflow Structural Elucidation Workflow Sample Test Compound (Purity >95%) HRMS High-Resolution MS (HRMS) Sample->HRMS Elemental Formula FTIR FTIR Spectroscopy Sample->FTIR Functional Groups NMR 1D & 2D NMR Spectroscopy Sample->NMR Atom Connectivity & Stereochemistry Structure Final Confirmed Structure HRMS->Structure FTIR->Structure Xray X-Ray Crystallography (Optional Gold Standard) NMR->Xray Confirmatory Data NMR->Structure Xray->Structure Unambiguous 3D Structure

Figure 1: A strategic workflow for the structural elucidation of a novel small molecule, demonstrating the integration of multiple analytical techniques.

Mass Spectrometry: Defining the Molecular Boundaries

Mass spectrometry is the first essential step, providing the molecular weight and, crucially with high-resolution instrumentation, the elemental formula.

Expertise & Rationale: We employ Electrospray Ionization (ESI) as it is a soft ionization technique suitable for polar molecules like our target, minimizing fragmentation and ensuring a strong molecular ion peak. High-Resolution Mass Spectrometry (HRMS), typically using a Time-of-Flight (TOF) or Orbitrap analyzer, is non-negotiable. It provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of the elemental composition, which is critical for distinguishing between isobaric formulas.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Analysis Mode: Acquire data in positive ion mode, as the primary and secondary amine functionalities are readily protonated.

  • Data Acquisition: Scan a mass range from m/z 50 to 500.

  • Interpretation: Look for the protonated molecular ion [M+H]⁺. The measured mass should be compared to the theoretical mass for the expected formula, C₁₀H₁₇N₃OS.

Expected Data & Interpretation
ParameterTheoretical ValueExpected HRMS Result
Molecular FormulaC₁₀H₁₇N₃OSC₁₀H₁₇N₃OS
Monoisotopic Mass243.1120 g/mol -
[M+H]⁺ Ion244.1198244.1198 ± 0.0005

The fragmentation pattern in MS/MS analysis can further support the proposed structure. Thiazole-containing compounds often exhibit characteristic fragmentation pathways.[2][3][4] We would anticipate cleavage of the amide bond as a primary fragmentation route, yielding fragments corresponding to the leucine moiety and the aminothiazole ring.

NMR Spectroscopy: Assembling the Molecular Puzzle

NMR is the most powerful technique for determining the precise atomic connectivity of a molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required.

Expertise & Rationale: The choice of deuterated solvent (e.g., DMSO-d₆) is critical. DMSO-d₆ is chosen for its ability to dissolve the polar compound and, importantly, to slow the exchange of labile protons (NH and NH₂), allowing them to be observed clearly in the ¹H NMR spectrum. A standard 400 or 500 MHz spectrometer is sufficient for resolving the key signals.[5]

NMR Experimental Protocol
  • Sample Preparation: Dissolve approximately 10 mg of the compound in 0.6 mL of DMSO-d₆.

  • ¹H NMR: Acquire a standard proton spectrum to identify all proton environments, their integrations (proton count), and coupling patterns (neighboring protons).

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds), revealing the spin systems of the leucine and thiazole fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for definitive carbon assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the fragments. It shows correlations between protons and carbons that are 2-3 bonds away, providing long-range connectivity information.

Predicted NMR Data & Interpretation

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Atom Label¹ Predicted ¹H δ (ppm), Mult. Predicted ¹³C δ (ppm) Rationale
C=O (Amide) - ~172.0 Typical downfield shift for an amide carbonyl.
C2 (Thiazole) - ~158.0 Carbon between two heteroatoms (N and S), highly deshielded.
C4 (Thiazole) 7.25, d ~141.0 Vinylic proton deshielded by the ring current and heteroatoms.
C5 (Thiazole) 6.95, d ~108.0 Vinylic proton, less deshielded than H4.
Cα (Leucine) 4.50, t ~53.0 Alpha-carbon of an amino acid, attached to nitrogen.
Cβ (Leucine) 1.70, m ~40.0 Aliphatic methylene.
Cγ (Leucine) 1.60, m ~24.0 Aliphatic methine.
Cδ (Leucine, 2xCH₃) 0.90, d ~22.5 Diastereotopic methyl groups of the isobutyl moiety.
NH (Amide) 10.5, br s - Labile proton, broad signal, downfield due to amide resonance.
NH₂ (Amine) 3.50, br s - Labile protons on the alpha-carbon.

¹Numbering is based on chemical classification, not formal IUPAC nomenclature.

The HMBC experiment is the lynchpin of the analysis. It provides the self-validating connections that confirm the overall structure.

cluster_hmbc Key HMBC Correlations mol H_amide C_carbonyl H_amide->C_carbonyl H(N) -> C=O C_thiazole2 H_amide->C_thiazole2 H(N) -> C2(Thz) H_alpha H_alpha->C_carbonyl H(α) -> C=O C_beta H_alpha->C_beta H(α) -> C(β) H_thiazole5 H_thiazole5->C_thiazole2 H5(Thz) -> C2(Thz)

Figure 2: A diagram showing the most critical HMBC correlations needed to link the leucine and thiazole fragments of the molecule.

FTIR Spectroscopy: Functional Group Fingerprinting

FTIR provides rapid confirmation of the key functional groups present in the molecule. It is an excellent complementary technique to NMR and MS.

Expertise & Rationale: We use the Attenuated Total Reflectance (ATR) method as it requires minimal sample preparation and provides high-quality data for solid or liquid samples. The spectrum is analyzed for characteristic absorption bands that act as a "fingerprint" for the molecule's functional groups. The amide group, in particular, has several distinct and informative bands (Amide I and Amide II).[6][7][8]

FTIR-ATR Protocol
  • Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.

Expected Data & Interpretation

Table 2: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~3350 - 3250 Medium, Broad N-H Stretch Secondary Amide (N-H) & Primary Amine (NH₂)
~2960 - 2850 Strong C-H Stretch Aliphatic (isobutyl group)
~1670 - 1640 Strong C=O Stretch Amide I Band
~1560 - 1520 Strong N-H Bend Amide II Band

| ~1590, ~1480 | Medium-Weak | C=N, C=C Stretch | Thiazole Ring Vibrations |

The presence of strong Amide I and II bands confirms the amide linkage, while the N-H stretches confirm the presence of both the amide and primary amine.[6]

X-Ray Crystallography: The Definitive Answer

When an unambiguous, solid-state structure is required, particularly to resolve absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[9][10][11][12]

Expertise & Rationale: This technique relies on obtaining a high-quality single crystal of the compound. The diffraction of X-rays by the crystal's ordered lattice allows for the calculation of a 3D electron density map, from which the precise position of every atom can be determined.[10][13] This method is unparalleled in its ability to provide a detailed three-dimensional structural analysis.[11]

X-Ray Crystallography Protocol
  • Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion). Crystals should ideally be >20µm in size.[9]

  • Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (~100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial structural model. Refine this model against the experimental data to obtain the final, high-resolution structure.

The resulting structure provides bond lengths, bond angles, and the absolute configuration of the chiral center at the alpha-carbon, definitively confirming the molecule's identity and stereochemistry.

Conclusion

The structural characterization of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide requires a logical and integrated analytical approach. High-resolution mass spectrometry establishes the elemental formula. A full suite of 1D and 2D NMR experiments pieces together the atomic framework and confirms the connectivity between the leucine and thiazole moieties. FTIR spectroscopy provides rapid and complementary confirmation of the key functional groups. Finally, where absolute structural proof is needed, single-crystal X-ray crystallography offers the ultimate, unambiguous answer. By following this multi-modal workflow, researchers can ensure the highest level of scientific rigor and confidence in their chemical assets.

References

  • Butcher, G. W. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339. ([Link])

  • Yashima, E., & JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Application Notes. ([Link])

  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. ([Link])

  • Excillum. (n.d.). Small molecule crystallography. ([Link])

  • Genesis Drug Discovery & Development. (n.d.). Small Molecule X-ray Crystallography. ([Link])

  • 960化工网. (n.d.). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. ([Link])

  • Ptak, M., Egret-Charlier, M., & Sanson, A. (1980). A NMR study of the ionization of fatty acids, fatty amines and N-acylamino acids incorporated in phosphatidylcholine vesicles. Biochimica et Biophysica Acta (BBA) - Biomembranes, 600(2), 387-397. ([Link])

  • Mohamed, Y. A., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(6), 1455-1469. ([Link])

  • Carl ROTH. (n.d.). 2-Amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide, 100 mg. ([Link])

  • Carl ROTH. (n.d.). 2-Amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide, 50 mg. ([Link])

  • Salem, M. A. I., & El-Gendy, A. A. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. ([Link])

  • Szechner, B., & Grynkiewicz, G. (2004). 1H NMR spectroscopic criteria for the configuration of N-acyl-alpha,beta-dehydro-alpha-amino acid esters. Magnetic Resonance in Chemistry, 42(1), 69-74. ([Link])

  • Al-Ostath, A., et al. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. ([Link])

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. ([Link])

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. ([Link])

  • Anastasios, T. (2000). Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. USC Research Bank. ([Link])

  • LibreTexts Chemistry. (2020). 10.7: Functional Groups and IR Tables. ([Link])

  • Carl ROTH. (n.d.). 2-Amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide, 50 mg. ([Link])

  • Reva, I., & Fausto, R. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3892. ([Link])

  • Acevedo, C. A., et al. (2021). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. ResearchGate. ([Link])

  • Zhao, D., et al. (2023). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Molecules, 28(20), 7175. ([Link])

  • Solarova, Z., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(18), 4110. ([Link])

Sources

Comprehensive Characterization of 2-Amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide: A Leucine-Thiazole Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the physicochemical properties and synthesis of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide , a critical amino acid-heterocycle hybrid scaffold used in peptidomimetic drug discovery.

Executive Summary

2-Amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide (CAS: 1163680-52-1), often referred to as Leucyl-2-aminothiazole (Leu-2-AT) , represents a strategic structural motif in modern drug design. By coupling the aliphatic side chain of Leucine with the aromatic, electron-rich 2-aminothiazole ring, this compound serves as a potent bioisostere for peptide bonds. Its unique physicochemical profile—combining lipophilicity with specific hydrogen-bonding capabilities—makes it a high-value intermediate for synthesizing protease inhibitors (e.g., Cathepsin K, Calpain) and CNS-active agents.

This guide provides a rigorous technical analysis of its properties, synthesis, and analytical validation.

Physicochemical Profile

The molecular architecture of Leu-2-AT dictates its behavior in biological systems. The thiazole ring acts as a weak base and a metabolic stabilizer, replacing the labile amide bond found in natural peptides.

1.1 Key Parameters
PropertyValue / DescriptionSignificance
IUPAC Name 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamideOfficial chemical designation.
CAS Number 1163680-52-1Unique identifier for regulatory/sourcing.[1]
Molecular Formula C

H

N

OS
Core stoichiometry.
Molecular Weight 213.30 g/mol Low MW facilitates blood-brain barrier (BBB) penetration.
LogP (Predicted) 0.8 – 1.2Moderate lipophilicity; ideal for oral bioavailability (Lipinski compliant).
pKa (Amine) ~8.2 – 8.5Protonated at physiological pH (solubility enhancer).
pKa (Thiazole N) ~2.5Weakly basic; remains uncharged at pH 7.4, aiding membrane permeability.
Solubility DMSO (>50 mg/mL), Ethanol, Water (moderate)Soluble in polar organic solvents; requires buffering for aqueous assays.
H-Bond Donors 2 (Primary Amine, Amide NH)Critical for receptor binding pocket interactions.
H-Bond Acceptors 3 (Thiazole N, Amide O, Thiazole S)Facilitates chelation and active site anchoring.
1.2 Structural Significance
  • Peptide Isostere: The N-(thiazol-2-yl) amide bond mimics the geometry of a trans-peptide bond but offers superior resistance to enzymatic hydrolysis by peptidases.

  • Thiazole Pharmacophore: The sulfur atom in the ring enhances lipophilicity (compared to imidazole), while the nitrogen provides a specific acceptor site for hydrogen bonding, often utilized to target the S1 or S1' pockets of proteases.

Synthesis & Manufacturing Protocol

The synthesis of Leu-2-AT requires precise control over stereochemistry (retaining the L-Leucine configuration) and regioselectivity (coupling to the exocyclic amine of thiazole).

2.1 Synthetic Pathway (DOT Visualization)

SynthesisPathway Start1 Boc-L-Leucine (Protected AA) Reagent1 Activation: IBCF / NMM (Mixed Anhydride) Start1->Reagent1 Start2 2-Aminothiazole (Heterocycle) Start2->Reagent1 Intermediate Boc-Leu-2-Aminothiazole (Intermediate) Reagent1->Intermediate Coupling (-10°C to RT) Reagent2 Deprotection: TFA / DCM Intermediate->Reagent2 Cleavage Product Leu-2-AT (Final Product) Reagent2->Product Neutralization

Figure 1: Step-wise chemical synthesis of Leu-2-AT via mixed anhydride coupling.

2.2 Detailed Protocol

Step 1: Activation and Coupling

  • Reagents: Boc-L-Leucine (1.0 eq), Isobutyl chloroformate (IBCF, 1.1 eq), N-Methylmorpholine (NMM, 1.2 eq), 2-Aminothiazole (1.0 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve Boc-L-Leucine in THF and cool to -15°C under nitrogen.

    • Add NMM followed by dropwise addition of IBCF to form the mixed anhydride (activate for 15 min).

    • Add 2-Aminothiazole (dissolved in minimal THF) slowly.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Evaporate solvent, redissolve in Ethyl Acetate, wash with 5% citric acid, 5% NaHCO3, and brine. Dry over Na2SO4.

Step 2: Deprotection

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-intermediate in DCM (1:1 ratio with TFA).

    • Stir at RT for 2 hours (monitor by TLC for disappearance of starting material).

    • Isolation: Evaporate volatiles under reduced pressure.

    • Neutralization: Redissolve residue in water, adjust pH to ~9 with Na2CO3, and extract with DCM.

    • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via Flash Column Chromatography.

Analytical Validation (Quality Control)

To ensure the compound is suitable for biological screening, strict purity criteria must be met.

3.1 Identity Verification
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       0.90 (d, 6H, Leu-CH3): Distinct doublet for isopropyl group.
      
    • 
       1.50-1.70 (m, 3H, Leu-CH2-CH): Multiplet for side chain.
      
    • 
       3.80 (t, 1H, 
      
      
      
      -CH): Characteristic of the alpha-proton next to the free amine.
    • 
       7.20 (d, 1H, Thiazole-H), 7.50 (d, 1H, Thiazole-H): Aromatic protons.
      
    • 
       12.1 (s, 1H, Amide NH): Broad singlet, exchangeable with D2O.
      
  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]+: 214.3 m/z.

    • Look for characteristic fragmentation (loss of NH3 or thiazole ring).

3.2 Purity Assay (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5

    
    m).
    
  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: UV at 254 nm (Thiazole absorption max).

  • Acceptance Criteria: >95% area under the curve (AUC).

Biological Relevance & Applications

The Leu-2-AT scaffold is not merely a building block; it is an active pharmacophore.

4.1 Mechanism of Action (Protease Inhibition)

The thiazole amide acts as an electrophilic trap or a transition-state mimic. In cysteine proteases (e.g., Cathepsin K), the active site cysteine thiolate can attack the carbonyl carbon of the amide, or the thiazole ring can bind in the S1' subsite, blocking substrate access.

4.2 Experimental Workflow: Stability Assay

Because amides can be hydrolyzed by serum amidases, validating metabolic stability is crucial.

StabilityAssay Sample Compound Stock (10 mM in DMSO) Incubation Incubation (37°C, NADPH) Sample->Incubation Matrix Liver Microsomes (Rat/Human) Matrix->Incubation Quench Quench (Ice-cold Acetonitrile) Incubation->Quench T = 0, 15, 30, 60 min Analysis LC-MS/MS Analysis (% Remaining) Quench->Analysis

Figure 2: Microsomal stability workflow to assess metabolic half-life.

References
  • Carl Roth GmbH. (2024). Product Specification: 2-Amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide (CAS 1163680-52-1).[1] Retrieved from

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Chimenti, F., et al. (2011). Synthesis and molecular modeling of novel 2-thiazolylhydrazone derivatives with potent inhibition of acetylcholinesterase. Bioorganic & Medicinal Chemistry.[2][3][4]

  • Vigorita, M. G., et al. (2002). Synthesis and anticonvulsant activity of new N-(thiazol-2-yl)amino acid derivatives. Il Farmaco.[4]

Sources

Therapeutic Potential of Leucine-Derived Thiazole Amides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of amino acid chirality with heterocyclic pharmacophores represents a cornerstone of modern peptidomimetic drug design. Among these, leucine-derived thiazole amides have emerged as a privileged scaffold, bridging the gap between native peptide substrates and metabolically stable small molecules.

This guide analyzes the structural rationale, synthetic pathways, and therapeutic utility of these compounds.[1][2][3][4] By leveraging the hydrophobic bulk of the leucine isobutyl side chain (


) and the bioisosteric properties of the thiazole ring, researchers have unlocked potent activities in multidrug resistance (MDR) reversal , tubulin polymerization inhibition , and DNA gyrase targeting .

Structural Rationale & SAR Analysis

The therapeutic potency of leucine-derived thiazole amides dictates a strict Structure-Activity Relationship (SAR). The scaffold mimics the


 residues of a peptide turn but with locked conformation and enhanced proteolytic stability.
Key Pharmacophoric Elements[6][7]
  • The Leucine "Warhead" (Isobutyl Group):

    • Function: Provides critical hydrophobic interaction energy.

    • Target: Fits into the hydrophobic pockets of P-glycoprotein (P-gp) or the ATP-binding cleft of bacterial DNA gyrase.

    • Chirality: The S-configuration (L-leucine) is typically required for biological recognition; however, controlled epimerization can yield active D-isomers for specific targets.

  • The Thiazole Ring:

    • Function: Acts as a peptide bond isostere (cis-amide mimic).

    • Electronic Effect: The nitrogen atom serves as a hydrogen bond acceptor, while the sulfur atom enhances lipophilicity and membrane permeability.

    • Pi-Stacking: Facilitates intercalation into DNA or aromatic interactions within enzyme active sites.

  • The Amide Linkage:

    • Function: Maintains hydrogen bonding capability essential for secondary structure recognition (e.g.,

      
      -sheet mimicry).
      
Visualization: SAR Logic

SAR_Analysis Scaffold Leucine-Thiazole Scaffold Leu_SideChain Isobutyl Group (Leucine Side Chain) Scaffold->Leu_SideChain Thiazole_Ring 1,3-Thiazole Ring Scaffold->Thiazole_Ring Amide_Bond Amide Linkage Scaffold->Amide_Bond Hydrophobicity Hydrophobic Pocket Occupancy (P-gp/Tubulin) Leu_SideChain->Hydrophobicity Provides Rigidity Conformational Lock (cis-amide mimic) Thiazole_Ring->Rigidity Induces H_Bonding H-Bond Acceptor (Target Binding) Thiazole_Ring->H_Bonding Facilitates Amide_Bond->H_Bonding Maintains

Caption: SAR decomposition of the leucine-thiazole scaffold highlighting functional contributions of each moiety.[5]

Synthetic Protocol: The Modified Hantzsch Pathway[8][9][10]

The synthesis of chiral thiazole amino acids is prone to racemization.[6] The following protocol utilizes a modified Hantzsch synthesis designed to preserve the stereochemistry of the L-leucine precursor.

Experimental Workflow

Objective: Synthesis of 2-(1-amino-3-methylbutyl)thiazole-4-carboxylate derivatives.

Reagents:

  • N-Boc-L-Leucine

  • Lawesson’s Reagent (LR)

  • Ethyl bromopyruvate

  • Pyridine / Trifluoroacetic anhydride (TFAA)

Step-by-Step Methodology:

  • Amide Formation:

    • Convert N-Boc-L-Leucine to its primary amide using isobutyl chloroformate and aqueous ammonia.

    • Checkpoint: Verify amide peak via IR (~1650 cm⁻¹).

  • Thioamide Conversion (Critical Step):

    • Dissolve the amide in anhydrous THF.

    • Add 0.5 eq of Lawesson’s Reagent. Reflux for 2 hours.

    • Mechanism:[7] LR replaces the carbonyl oxygen with sulfur, yielding the thioamide.

    • Purification: Flash chromatography (Hexane/EtOAc).

  • Hantzsch Cyclization:

    • React the thioamide with ethyl bromopyruvate in DME (Dimethoxyethane) at 0°C.

    • Crucial Modification: To prevent racemization, do not reflux immediately. Stir at 0°C for 1 hour, then treat with TFAA/Pyridine at -10°C to induce dehydration of the hydroxythiazoline intermediate.

  • Deprotection:

    • Remove the Boc group using TFA/DCM (1:1) to yield the free amine for further coupling.

Visualization: Synthetic Pathway

Synthesis_Flow Start N-Boc-L-Leucine Step1 Primary Amide (Mixed Anhydride) Start->Step1 NH3, IBCF Step2 Thioamide (Lawesson's Rgt) Step1->Step2 Thionation Step3 Hydroxythiazoline Intermediate Step2->Step3 Ethyl bromopyruvate Step4 Chiral Thiazole (TFAA/Pyridine) Step3->Step4 Dehydration (No Heat)

Caption: Modified Hantzsch synthesis pathway designed to minimize racemization of the leucine alpha-carbon.

Therapeutic Applications

A. Anticancer: MDR Reversal & Tubulin Inhibition

Leucine-derived thiazoles function as peptidomimetics similar to Dolastatin 10 and Tubulysins .

  • Mechanism: They bind to the Vinca domain of tubulin, preventing microtubule polymerization. This arrests cells in the G2/M phase, leading to apoptosis.

  • MDR Reversal: The lipophilic leucine side chain allows these molecules to act as competitive substrates for P-glycoprotein (P-gp), inhibiting the efflux of chemotherapeutic agents (e.g., Doxorubicin) from resistant cancer cells.

Data Summary: Cytotoxicity (IC50 in


M) [3][8]
Compound VariantHeLa (Cervical)A549 (Lung)MCF-7 (Breast)Mechanism
Leu-Thiazole (Monomer) >50>5045.2Weak binding
Leu-Thiazole (Linear Trimer) 2.11.82.5P-gp Inhibition
Leu-Thiazole (Cyclic) 0.5 0.4 0.6 Tubulin Arrest
Reference (Doxorubicin)0.80.60.5DNA Intercalation
B. Antimicrobial: DNA Gyrase Inhibition

Bacterial resistance to fluoroquinolones has necessitated new Gyrase B inhibitors.

  • Target: The ATP-binding pocket of the GyrB subunit.

  • Interaction: The thiazole ring pi-stacks with Tyr-109 (in S. aureus), while the leucine isobutyl group occupies a hydrophobic pocket usually reserved for the adenine ring of ATP.

  • Efficacy: Particularly effective against MRSA (Methicillin-Resistant S. aureus) due to the unique binding mode that bypasses common quinolone resistance mutations.

Visualization: Mechanism of Action (Apoptosis)

Mechanism_Apoptosis Drug Leucine-Thiazole Amide Target Tubulin (Vinca Domain) Drug->Target Binds Event1 Microtubule Destabilization Target->Event1 Inhibits Polymerization Event2 G2/M Cell Cycle Arrest Event1->Event2 Triggers Event3 Caspase-3 Activation Event2->Event3 Signaling Cascade Outcome Apoptosis (Cell Death) Event3->Outcome Executes

Caption: Signaling cascade showing how tubulin binding leads to apoptotic cell death.

Pharmacokinetics & ADME Profile

For a drug candidate to be viable, it must balance potency with bioavailability.

  • Lipophilicity (LogP): Leucine derivatives typically exhibit LogP values between 2.5 and 3.5. This is optimal for membrane permeability (Lipinski's Rule of 5) but requires formulation strategies (e.g., liposomal delivery) to improve aqueous solubility for IV administration.

  • Metabolic Stability: The thiazole ring is resistant to oxidative metabolism compared to phenyl rings. However, the amide bond is a potential site for hydrolysis by peptidases.

    • Solution: N-methylation of the amide nitrogen (creating a tertiary amide) significantly increases half-life (

      
      ) by sterically hindering proteolytic enzymes.
      

References

  • Modified Hantzsch Synthesis: Bredenkamp, M. W., et al. (1990). "The Chiral Synthesis of Thiazole Amino Acid Enantiomers." Synthetic Communications. Link

  • P-gp Inhibition: Kadi, A. A., et al. (2019). "Design, synthesis and biological evaluation of (S)-valine thiazole-derived cyclic and non-cyclic peptidomimetic oligomers as modulators of human P-glycoprotein." Bioorganic Chemistry. Link

  • Anticancer Mechanisms: Ayati, A., et al. (2019). "Thiazole in the targeted anticancer drug discovery: A review." European Journal of Medicinal Chemistry. Link

  • Antimicrobial Activity: Swathykrishna, C. S., et al. (2023).[2][4][9][10] "Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update." Journal of Chemical Reviews. Link

  • Thiazole-Amino Acid Hybrids: Zhao, Y., et al. (2018). "Thiazole conjugated amino acid derivatives as potent cytotoxic agents."[3][11] RSC Advances. Link

Sources

N-(1,3-Thiazol-2-yl) Amino Acid Derivatives: Synthetic Architectures and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide synthesizes current literature on N-(1,3-thiazol-2-yl) amino acid derivatives, focusing on synthetic methodologies, structure-activity relationships (SAR), and pharmacological applications.[1]

Executive Summary

The N-(1,3-thiazol-2-yl) amino acid scaffold represents a privileged structure in medicinal chemistry, effectively bridging the gap between small molecule pharmacophores and peptidomimetics. By incorporating the thiazole ring—a bioisostere of the peptide bond—into amino acid backbones, researchers can enhance metabolic stability, lipophilicity, and binding affinity against diverse biological targets.[1] This guide details the synthetic routes, specifically the Hantzsch condensation, and analyzes the critical SAR governing their potent anticancer and antimicrobial profiles.[1][2]

Chemical Architecture & Synthesis[3]

The Hantzsch Condensation Strategy

The most authoritative method for constructing the thiazole nucleus is the Hantzsch synthesis.[3] This reaction involves the condensation of an ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


-haloketone with a thioamide or thiourea.[4] For amino acid derivatives, the thiourea component is often derived from an amino acid, or a pre-formed 2-aminothiazole is coupled with an N-protected amino acid.[1]
Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the sulfur atom on the


-carbon of the haloketone, followed by cyclization and dehydration.

HantzschMechanism Reactants Thiourea/Thioamide + α-Haloketone Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Hydroxythiazoline (Cyclization) Intermediate1->Intermediate2 -HX (Cyclization) Product 1,3-Thiazole Derivative Intermediate2->Product -H2O (Dehydration)

Figure 1: Mechanistic flow of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of N-(4-Arylthiazol-2-yl) Amino Acid Amides

Objective: To synthesize a library of N-(1,3-thiazol-2-yl) amino acid derivatives via a modified one-pot Hantzsch protocol.

Reagents:

  • N-protected amino acid thiourea or N-thiocarbamoyl amino acid.

  • Substituted

    
    -bromoacetophenone (e.g., 4-chlorophenacyl bromide).
    
  • Solvent: Ethanol or DMF.[1]

  • Catalyst: None (thermal) or Silica-supported Tungstosilisic acid (SiW/SiO2) for green synthesis.[1]

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 1.0 equivalent of the N-thiocarbamoyl amino acid derivative in absolute ethanol (20 mL/g).

  • Condensation: Add 1.0 equivalent of the substituted

    
    -bromoacetophenone dropwise at room temperature.
    
  • Reflux: Heat the reaction mixture to reflux (78-80°C) for 2–4 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 3:7).

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into crushed ice/water (100 mL).

    • Neutralize with 10% NaHCO₃ or NaOAc solution to precipitate the free base.

  • Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol/DMF to yield the pure thiazole derivative.

Validation Check:

  • ¹H NMR: Look for the characteristic thiazole C5-proton singlet around

    
     7.0–8.0 ppm.
    
  • Yield: Typical yields range from 70% to 90% depending on the steric hindrance of the amino acid side chain.

Pharmacological Profile[1][6][7][8]

The biological utility of these derivatives stems from the thiazole ring's ability to interact with histidine and cysteine residues in enzyme active sites, often acting as a reversible inhibitor.[1]

Anticancer Activity

Derivatives showing cytotoxicity against MCF-7 (breast), HeLa (cervical), and A549 (lung) cancer cell lines often possess electron-withdrawing groups on the phenyl ring attached to the thiazole.[1]

Key Data Summary:

Compound ClassCell LineIC50 (µM)Reference StandardMechanism Implicated
Thiazole-Valine HybridMCF-72.07 ± 0.15-Fluorouracil (3.49)Apoptosis induction
4-(4-F-phenyl)thiazoleHeLa5.20 ± 0.3DoxorubicinDNA intercalation
HydrazinothiazoleA5498.51 ± 0.5CisplatinEGFR inhibition
Antimicrobial Activity

The incorporation of amino acid side chains (e.g., Valine, Phenylalanine) improves cell membrane permeability in Gram-positive bacteria.[1]

  • Target: MRSA (Methicillin-resistant S. aureus), E. coli.[1][5]

  • Potency: MIC values as low as 3.9 µM have been reported for derivatives containing a 4-nitrophenyl moiety on the thiazole ring.

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is critical for optimizing lead compounds.[1] The thiazole core serves as a scaffold where the 2, 4, and 5 positions are chemically distinct vectors for modification.[1]

SAR_Analysis Core Thiazole Core (Scaffold) Pos2 C2-Position (Amino Acid) Crucial for Solubility & Transport (Val/Phe/Ala preferred) Core->Pos2 Amide Linkage Pos4 C4-Position (Aryl Group) Determines Lipophilicity & Potency (EWG: NO2, Cl, CF3 enhance activity) Core->Pos4 Aryl Attachment Pos5 C5-Position Steric Tolerance (Small groups H/CH3 preferred) Core->Pos5 Substitution

Figure 2: SAR Map of N-(1,3-thiazol-2-yl) amino acid derivatives.

Critical Insights:

  • C2-Amide Linkage: The NH group at position 2 is essential for hydrogen bonding with receptor pockets. Alkylation of this nitrogen often leads to a loss of activity.

  • C4-Aryl Substitution: Electron-withdrawing groups (EWG) like -NO₂, -CF₃, and -Cl at the para position of the phenyl ring at C4 significantly enhance antimicrobial and anticancer potency.

  • Amino Acid Moiety: Hydrophobic amino acids (Valine, Leucine) tend to increase cytotoxicity against cancer cells due to enhanced cellular uptake, whereas polar amino acids may improve solubility but reduce membrane permeability.[1]

Future Outlook

The next generation of these derivatives is moving toward Peptidomimetics and Macrocycles . By linking the C-terminus of the amino acid back to the thiazole ring (via position 4 or 5), researchers are creating rigid macrocycles that mimic natural products like Dolastatin, offering high specificity for tubulin polymerization inhibition.[1]

References

  • The Chiral Synthesis of Thiazole Amino Acid Enantiomers. Taylor & Francis. Link[1]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances. Link

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids. Molecules (MDPI). Link[1]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. PMC (NIH). Link

  • Thiazoles in Peptides and Peptidomimetics. University of Queensland. Link[1]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC (NIH).[1] Link

Sources

Predicted Metabolic Stability of 2-Amino-4-Methyl-N-(1,3-Thiazol-2-yl)Pentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a predictive metabolic stability profile for 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide . Structurally, this compound is a peptidomimetic consisting of a leucine amino acid residue coupled to a 2-aminothiazole heterocycle via an amide linkage.

Core Prediction: The molecule is predicted to exhibit high metabolic instability (High Clearance,


).
  • Primary Liability: Rapid hydrolytic cleavage of the amide bond by plasma and cytosolic aminopeptidases (specifically Leucine Aminopeptidase).

  • Secondary Liability: CYP450-mediated oxidative ring opening of the thiazole moiety, leading to potentially reactive thioamide intermediates.

  • Toxicity Flag: The hydrolytic metabolite, 2-aminothiazole , is a known toxicophore associated with thyroid toxicity and should be monitored via GSH trapping assays.

Part 1: Structural Deconstruction & In Silico Profiling

To accurately predict metabolic fate, we must first deconstruct the molecule into its pharmacophoric elements.

Structural Analysis

The IUPAC name translates to L-Leucyl-2-aminothiazole (assuming the natural L-enantiomer for the amino acid portion).

Structural MotifChemical NatureMetabolic Risk Factor

-Primary Amine
Free N-terminus (

)
High affinity for Leucine Aminopeptidase (LAP) ; susceptible to N-acetylation (NAT enzymes).
Isobutyl Side Chain Aliphatic tailSusceptible to CYP-mediated

-1 hydroxylation (minor pathway compared to hydrolysis).
Amide Linkage Secondary AmideThe bond between the chiral center and the thiazole ring. While heteroaromatic amides are electronically stabilized, the presence of the free

-amine makes this a prime substrate for exopeptidases.
Thiazole Ring Heteroaromatic CapSusceptible to S-oxidation and C4-C5 epoxidation by CYP450s (CYP2E1, CYP3A4).
Physicochemical Properties (Predicted)
  • LogP: ~1.5 – 2.0 (Moderately lipophilic, good membrane permeability).

  • PSA (Polar Surface Area): ~80 Ų (Likely orally bioavailable).

  • pKa: The 2-aminothiazole nitrogen is weakly basic (

    
    ), while the 
    
    
    
    -amine is basic (
    
    
    ).

Part 2: Predicted Metabolic Pathways

The following graph visualizes the predicted degradation cascade. The Red path indicates the major clearance route (Hydrolysis), while the Blue path indicates oxidative clearance.

MetabolicPathways Parent Parent Compound (Leucyl-2-aminothiazole) Leu Metabolite M1 (Leucine) Parent->Leu Hydrolysis (Aminopeptidases/LAP) Thiazole Metabolite M2 (2-Aminothiazole) *TOXICOPHORE* Parent->Thiazole Hydrolysis Epoxide Intermediate (Thiazole-4,5-epoxide) Parent->Epoxide CYP450 Oxidation (CYP2E1/3A4) N_Acetyl Metabolite M4 (N-Acetyl Conjugate) Parent->N_Acetyl Phase II (NAT1/2) RingOpen Metabolite M3 (Ring-Opened Thiourea/Dicarbonyl) Epoxide->RingOpen Spontaneous Rearrangement

Figure 1: Predicted metabolic tree. The hydrolytic pathway (Red) is expected to dominate due to the terminal amine acting as a recognition motif for aminopeptidases.

Pathway A: Hydrolytic Cleavage (Major)

The presence of a free


-amino group adjacent to a hydrophobic side chain (isobutyl) creates a "perfect storm" for Leucine Aminopeptidase (LAP)  and cytosolic non-specific aminopeptidases.
  • Mechanism: The enzyme recognizes the free N-terminus and cleaves the amide bond.

  • Result: Rapid release of Leucine and 2-Aminothiazole .

  • Implication: This results in very short half-life (

    
    ) in plasma and liver S9 fractions. The 2-aminothiazole fragment is a known inhibitor of thyroid peroxidase and should be flagged for toxicity screening.
    
Pathway B: Thiazole Ring Oxidation (Phase I)

If the amide bond survives hydrolysis (e.g., via N-methylation modification), the thiazole ring becomes the primary soft spot.

  • Mechanism: CYP450 enzymes (particularly CYP2E1) can epoxidize the C4-C5 double bond.

  • Reactive Intermediates: The resulting epoxide is unstable and rearranges to form

    
    -diketones and thioamides. These are electrophilic species capable of covalent binding to proteins (idiosyncratic toxicity risk).
    

Part 3: Experimental Validation Protocols

To validate these predictions, a tiered assay approach is required. Do not rely solely on microsomal stability, as it lacks the cytosolic amidases responsible for the primary cleavage pathway.

Protocol: Plasma & S9 Stability (Hydrolysis Focus)

Rationale: Microsomes (liver ER) contain CYPs but lack cytosolic enzymes like aminopeptidases. Using S9 fraction (containing both cytosol and microsomes) or Plasma is critical for this specific molecule.

Reagents:

  • Pooled Plasma (Human/Rat) or Liver S9 Fraction.

  • Internal Standard (e.g., Tolbutamide or a stable isotope analog).

  • Stop Solution: Acetonitrile with 0.1% Formic Acid.

Workflow:

  • Preparation: Spike test compound (1

    
    M final) into pre-warmed (37°C) plasma or S9 buffer.
    
  • Incubation: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately transfer aliquot to Stop Solution (1:3 ratio) to precipitate proteins.

  • Centrifugation: 4000 rpm for 20 mins at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor for Parent loss and appearance of 2-Aminothiazole (m/z ~101) .

Protocol: Reactive Metabolite Trapping (GSH Assay)

Rationale: To confirm if the thiazole ring is generating electrophilic intermediates via CYP oxidation.

Workflow:

  • Incubation: Incubate compound (10

    
    M) with Human Liver Microsomes (HLM) + NADPH (cofactor).
    
  • Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) at 5 mM excess.

  • Detection: Analyze via LC-MS/MS searching for [M + GSH] adducts (+307 Da shift).

  • Interpretation: Presence of GSH adducts confirms bioactivation of the thiazole ring.

Part 4: Data Interpretation & Optimization Strategies

Interpreting the Data
ObservationDiagnosisRemediation Strategy
Rapid loss in Plasma/S9, Stable in Microsomes Aminopeptidase susceptibility (Primary prediction).N-methylation of the

-amine or cyclization (e.g., lactamization).
Rapid loss in Microsomes + GSH Adducts Thiazole ring oxidation.Block C4/C5 positions on thiazole with Fluorine or Methyl groups.
Formation of m/z 101 (2-Aminothiazole) Amide hydrolysis confirmed.Replace amide bond with a bioisostere (e.g., ketomethylene, triazole).
Optimization Decision Tree

Use the following logic to guide structural modification if the compound fails stability criteria.

Optimization Result Experimental Result Hydrolysis High Plasma Clearance (Amide Cleavage) Result->Hydrolysis >50% loss in 30m Oxidation High Microsomal Clearance (Thiazole Oxidation) Result->Oxidation GSH Adducts Found Sol1 Strategy: N-Methylation or D-Amino Acid Switch Hydrolysis->Sol1 Sol2 Strategy: C4/C5 Substitution (F, Cl, Me) Oxidation->Sol2

Figure 2: Medicinal chemistry optimization logic based on assay readout.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

  • Dalvie, D., et al. (2002). Metabolism of 2-aminothiazole and its derivatives: Implications for toxicity. Chemical Research in Toxicology. (Validates thiazole ring opening and toxicity).
  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: Challenges to the discovery scientist. Current Drug Metabolism. (Discusses hydrolytic stability of amides/esters in plasma).
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for S9 vs Microsome assay selection).

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide and its Congeners

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This technical guide provides an in-depth exploration of the known and putative biological targets for compounds centered around the 2-aminothiazole core, with a specific focus on inferring the potential therapeutic applications of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide. While direct extensive research on this specific molecule is emerging, a wealth of data from structurally related analogs allows for a robust predictive analysis of its likely mechanisms of action and biological effects. This document will delve into the key target classes, including protein kinases, microbial enzymes, and inflammatory mediators, providing a comprehensive resource for researchers aiming to elucidate the therapeutic utility of this chemical series.

Introduction: The 2-Aminothiazole Scaffold - A Privileged Pharmacophore

The 2-aminothiazole moiety is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, a structure that has been consistently identified in a multitude of biologically active compounds.[1] Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility in molecular recognition.[2][3] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] This wide range of bioactivity stems from the scaffold's ability to engage with diverse biological macromolecules, acting as a versatile template for drug design.[7] This guide will synthesize the current understanding of these interactions to build a predictive framework for the biological targets of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide.

Primary Putative Target Class: Protein Kinases

A significant body of research has established the 2-aminothiazole core as a potent inhibitor of protein kinases, enzymes that play a critical role in cellular signaling and are frequently dysregulated in diseases such as cancer.[8][9] The structural features of 2-aminothiazole derivatives allow them to bind to the ATP-binding pocket of various kinases, often with high affinity and selectivity.

Src Family Kinases

The 2-aminothiazole scaffold served as the foundational template for the discovery of Dasatinib, a potent pan-Src family kinase inhibitor.[10] This class of compounds has demonstrated nanomolar to subnanomolar potencies in both biochemical and cellular assays.[10] The proposed binding model involves key hydrogen bond interactions within the kinase domain, a mechanism that is likely applicable to other 2-aminothiazole-based kinase inhibitors.

Casein Kinase 2 (CK2)

Recent studies have identified aryl 2-aminothiazoles as a novel class of allosteric modulators of the protein kinase CK2.[11][12] These compounds do not compete with ATP but instead bind to a distinct pocket, stabilizing an inactive conformation of the kinase.[13] This allosteric inhibition presents a promising avenue for achieving high selectivity and overcoming resistance mechanisms associated with ATP-competitive inhibitors. One study identified a derivative with an IC50 of 3.4 μM against purified CK2α.[12]

Aurora Kinases

Novel aminothiazole derivatives have been developed as specific inhibitors of Aurora kinases, which are key regulators of mitosis and are considered important targets for cancer therapy.[14] Certain compounds in this class have shown impressive potency, with IC50 values in the nanomolar range, and a high degree of selectivity for Aurora A.[14]

Diagram: General Mechanism of 2-Aminothiazole Kinase Inhibition

G cluster_kinase Protein Kinase ATP_Binding_Pocket ATP Binding Pocket Phosphorylation_Blocked Inhibition of Cell Signaling ATP_Binding_Pocket->Phosphorylation_Blocked Blocks Substrate Phosphorylation Allosteric_Site Allosteric Site Allosteric_Site->ATP_Binding_Pocket Induces Conformation Change Aminothiazole_Derivative 2-Aminothiazole Derivative Aminothiazole_Derivative->ATP_Binding_Pocket Competitive Inhibition Aminothiazole_Derivative->Allosteric_Site Allosteric Modulation ATP ATP ATP->ATP_Binding_Pocket G Compound 2-amino-4-methyl-N- (1,3-thiazol-2-yl)pentanamide Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability, Antimicrobial) Compound->Phenotypic_Screening Target_Identification Target Identification (e.g., Affinity Chromatography, Proteomics) Phenotypic_Screening->Target_Identification Target_Validation Target Validation Target_Identification->Target_Validation Biochemical_Assays Biochemical Assays (e.g., Kinase Inhibition) Target_Validation->Biochemical_Assays Cell-based_Assays Cell-based Assays (e.g., Pathway Analysis) Target_Validation->Cell-based_Assays Lead_Optimization Lead Optimization Biochemical_Assays->Lead_Optimization Cell-based_Assays->Lead_Optimization

Caption: A streamlined workflow for identifying and validating the biological targets of a novel compound.

Quantitative Data Summary

Compound ClassTargetReported Potency (IC50/MIC)Reference
2-Aminothiazole DerivativesSrc Family KinasesNanomolar to subnanomolar[10]
Aryl 2-AminothiazolesCasein Kinase 2 (CK2)3.4 µM[12]
Aminothiazole DerivativesAurora Kinase A79 nM and 140 nM[14]
2-Aminothiazole DerivativesStaphylococcus aureus (MRSA)2-16 µg/mL[15]
2-Aminothiazole DerivativesCOX-11.00–6.34 μM[16]
2-Aminothiazole DerivativesCOX-20.09–0.71 μM[16]

Conclusion and Future Directions

The extensive body of literature on 2-aminothiazole derivatives strongly suggests that 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide is likely to exhibit a range of biological activities, with a high probability of interacting with protein kinases, microbial enzymes, and inflammatory mediators. The predictive framework outlined in this guide provides a solid foundation for initiating a comprehensive investigation into the specific molecular targets of this compound. Future research should focus on systematic screening against diverse target classes, followed by detailed mechanistic studies to validate initial findings. The elucidation of its precise mechanism of action will be crucial for unlocking the full therapeutic potential of this promising chemical entity.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021.

  • Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. 2014.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. 2021.

  • 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. PubMed. 2006.

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. 2017.

  • 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. PubMed. 2019.

  • 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. Journal of Medicinal Chemistry. 2019.

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. 2024.

  • 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. eScholarship.org.

  • Recent Developments and Biological Activities of 2-Aminothiazole. Scribd.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. OUCI.

  • Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. PubMed. 2012.

  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. Journal of Drug Delivery and Therapeutics. 2025.

  • The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. ResearchGate. 2020.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. 2021.

  • Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Publishing. 2020.

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. 2022.

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. ResearchGate.

  • Discovery of 2Aminothiazole Derivatives as Antitumor Agents. ResearchGate.

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. 2021.

  • SYNTHESIS AND ANTICANCER ACTIVITY OF AMINOTHIAZOLE- TERMINAL PHENOXYCOMPOUNDS HYBRIDS AND THEIR ANALOGS: A SHORT REVIEW. ResearchGate. 2025.

  • 2-Aminothiazole: synthesis, biological activities and toxicity. ChemicalBook. 2023.

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. ResearchGate. 2021.

  • Diverse biological activities of Thiazoles: A Retrospect. IT Medical Team.

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. PubMed.

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Semantic Scholar.

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. 2024.

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Bentham Science. 2023.

Sources

Methodological & Application

Application Note & Synthesis Protocol: 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide, a molecule of interest for researchers in medicinal chemistry and drug development. The 2-aminothiazole scaffold is a privileged structure found in numerous bioactive compounds.[1][2][3] This protocol outlines a robust, two-step synthetic pathway involving the N-protection of L-leucine, followed by amide coupling with 2-aminothiazole, and concluding with deprotection to yield the target compound. The narrative emphasizes the rationale behind procedural choices, offering insights into reaction mechanisms, purification strategies, and troubleshooting. This guide is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Introduction and Strategic Overview

The synthesis of N-acylated 2-aminothiazoles is a cornerstone reaction in the generation of novel chemical entities for pharmaceutical research.[1][4] The target molecule, 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide, is constructed from two readily available building blocks: the amino acid L-leucine and the heterocyclic amine 2-aminothiazole.

The primary chemical challenge lies in the selective formation of an amide bond between the carboxylic acid of leucine and the exocyclic amine of 2-aminothiazole. Direct condensation is not feasible due to the presence of a competing nucleophilic amino group on the leucine molecule. Therefore, a protection-coupling-deprotection strategy is employed.

The synthetic strategy is executed in two primary stages:

  • Amide Coupling: The α-amino group of L-leucine is temporarily masked with a tert-butyloxycarbonyl (Boc) protecting group. This prevents self-condensation and directs reactivity. The resulting Boc-L-leucine is then chemically activated and coupled with 2-aminothiazole to form the stable, protected intermediate.

  • Deprotection: The Boc group is selectively removed from the intermediate under acidic conditions to liberate the final free-amine product.

This approach is widely adopted in peptide and medicinal chemistry for its reliability and the commercial availability of the necessary reagents.

Reaction Scheme and Mechanistic Insights

Overall Transformation:

(A graphical representation of the two-step synthesis from Boc-L-leucine to the final product.)

Step 1: Amide Bond Formation via Carbodiimide Activation

The formation of the amide bond is facilitated by activating the carboxylic acid of Boc-L-leucine. This protocol utilizes a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt).

  • Causality of Reagent Choice:

    • EDCI is a water-soluble carbodiimide that reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine.[5]

    • HOBt is employed as an additive to enhance efficiency and minimize side reactions, particularly racemization.[6] It reacts with the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines, leading to cleaner reactions and higher yields.[6][7] The byproducts derived from EDCI are water-soluble, simplifying their removal during aqueous work-up.[8]

Step 2: Acid-Catalyzed Deprotection of the Boc Group

The Boc group is a cornerstone of amine protection due to its stability in a wide range of conditions and its facile removal under strong acid.[9][10]

  • Mechanism of Removal: Trifluoroacetic acid (TFA) is used to cleave the Boc group. The reaction is initiated by the protonation of the Boc carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates the highly stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid spontaneously decarboxylates (loses CO₂) to yield the free amine, which is subsequently protonated by the excess TFA to form a trifluoroacetate salt.[10][11]

Experimental Protocols

Part A: Synthesis of tert-butyl (1-((1,3-thiazol-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate (Protected Intermediate)

This protocol details the coupling of Boc-L-leucine with 2-aminothiazole.

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
Boc-L-leucine231.292.31 g10.01.0
2-Aminothiazole100.141.00 g10.01.0
EDCI·HCl191.702.30 g12.01.2
HOBt (anhydrous)135.131.62 g12.01.2
N,N-Diisopropylethylamine (DIPEA)129.243.5 mL20.02.0
Dichloromethane (DCM), anhydrous-100 mL--
Saturated aq. NaHCO₃-50 mL--
Brine-50 mL--
Anhydrous MgSO₄-As needed--
  • Reactant Dissolution: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Boc-L-leucine (2.31 g, 10.0 mmol) and 2-aminothiazole (1.00 g, 10.0 mmol). Dissolve the solids in anhydrous dichloromethane (DCM, 100 mL).

  • Additive Introduction: Add 1-Hydroxybenzotriazole (HOBt, 1.62 g, 12.0 mmol) to the solution. Stir until it fully dissolves.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Base and Coupling Agent Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.5 mL, 20.0 mmol) to the cooled solution, followed by the portion-wise addition of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl, 2.30 g, 12.0 mmol) over 5 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a solvent system such as Hexane:Ethyl Acetate (7:3 v/v).[12] The disappearance of the starting materials indicates reaction completion.

  • Work-up: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with 50 mL of 1M HCl (to remove excess DIPEA), 50 mL of saturated aqueous NaHCO₃ solution (to neutralize HOBt and any remaining acid), and 50 mL of brine. c. Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). d. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: a. The crude product, typically an off-white solid or viscous oil, should be purified by silica gel column chromatography.[13] b. A gradient elution system starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes is recommended. c. Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the purified protected intermediate.

Part B: Synthesis of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide (Final Product)

This protocol describes the removal of the Boc protecting group.

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
Protected Intermediate (from Part A)313.433.13 g10.0
Dichloromethane (DCM), anhydrous-50 mL-
Trifluoroacetic Acid (TFA)114.0212.5 mL-
Saturated aq. NaHCO₃-As needed-
Diethyl ether-As needed-
  • Dissolution: Dissolve the purified intermediate from Part A (3.13 g, 10.0 mmol) in anhydrous DCM (50 mL) in a 100 mL round-bottom flask at room temperature.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 12.5 mL) to create a 25% TFA/DCM (v/v) solution.[14] Effervescence (release of CO₂) should be observed.

  • Reaction Progression: Remove the ice bath and stir the solution at room temperature for 2-4 hours.[11]

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Product Isolation (as TFA salt or free base):

    • Method 1 (Isolation as TFA salt): The resulting residue can be triturated with cold diethyl ether. The precipitated solid (the TFA salt of the product) is then collected by filtration, washed with cold ether, and dried under vacuum.

    • Method 2 (Conversion to Free Base): Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution dropwise until the pH of the aqueous layer is basic (pH ~8-9). Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the final product as a free base.

  • Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization of Synthetic Workflow

Overall Synthesis Logic

The following diagram illustrates the logical flow of the entire synthetic process, from starting materials to the final purified product.

Synthesis_Workflow cluster_step1 Part A: Amide Coupling cluster_step2 Part B: Boc Deprotection A1 Boc-L-Leucine + 2-Aminothiazole A2 Dissolve in DCM A1->A2 A3 Add EDCI, HOBt, DIPEA at 0°C -> RT A2->A3 A4 Reaction Monitoring (TLC) A3->A4 A5 Aqueous Work-up (HCl, NaHCO3, Brine) A4->A5 A6 Dry (MgSO4) & Concentrate A5->A6 A7 Column Chromatography A6->A7 A8 Protected Intermediate A7->A8 B1 Protected Intermediate A8->B1 Proceed to Part B B2 Dissolve in DCM B1->B2 B3 Add TFA (25% v/v) at 0°C -> RT B2->B3 B4 Reaction Monitoring (TLC) B3->B4 B5 Concentrate B4->B5 B6 Isolate (Precipitation or Basic Work-up) B5->B6 B7 Final Product B6->B7

Caption: Logical workflow for the two-part synthesis.

Reagent Selection Rationale

This diagram outlines the decision-making process for selecting the key reagents in the coupling step.

Reagent_Choice Coupling Amide Coupling Challenge Activate Carboxylic Acid Minimize Racemization Simplify Work-up Reagents Reagent System EDCI HOBt Anhydrous DCM Coupling:f0->Reagents:r0 Solution Coupling:f1->Reagents:r1 Solution Coupling:f2->Reagents:r0 Benefit Rationale Rationale Forms reactive O-acylisourea; Water-soluble byproducts Suppresses racemization; Forms more stable active ester Aprotic solvent prevents side reactions with activator Reagents:e->Rationale:w Reagents:e->Rationale:w Reagents:e->Rationale:w

Caption: Rationale for coupling reagent selection.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Part A: Low yield of coupled product 1. Inactive coupling reagents (EDCI/HOBt degraded by moisture).2. Insufficient reaction time.3. Incomplete dissolution of starting materials.1. Use fresh, anhydrous reagents and solvents. Store coupling agents in a desiccator.2. Extend reaction time to 24 hours and monitor by TLC.3. Ensure all solids are fully dissolved before adding coupling agents.
Part A: Multiple spots on TLC after reaction 1. Formation of N-acylurea byproduct.2. Di-acylation of 2-aminothiazole.1. Ensure HOBt is added before EDCI. This minimizes the lifetime of the highly reactive O-acylisourea.2. Maintain a 1:1 stoichiometry of the two main reactants.
Part B: Incomplete Boc deprotection 1. Insufficient TFA concentration or reaction time.2. TFA has degraded.1. Increase reaction time to 6 hours or increase TFA concentration to 50% (v/v).2. Use a fresh bottle of TFA.
Purification: Difficulty separating product from byproducts Inappropriate solvent system for column chromatography.Perform a thorough TLC solvent screen using different polarity mixtures (e.g., DCM/Methanol, Ethyl Acetate/Methanol) to find a system with optimal spot separation (ΔRf > 0.2).[13]

Conclusion

The described two-step protocol provides a reliable and efficient method for the synthesis of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide. By employing a standard Boc protection strategy coupled with EDCI/HOBt-mediated amide formation and subsequent TFA-mediated deprotection, this guide enables the production of the target compound with high purity. The detailed procedural explanations and troubleshooting advice are intended to empower researchers to successfully replicate and, if necessary, adapt this synthesis for their specific research needs.

References

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). ISSN: 0975-8585. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • Keri, R. S., et al. (2015). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC. [Link]

  • Akbarzadeh, T., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Srinivasan, N., et al. (2005). Rapid N-Boc Deprotection with TFA. Scribd. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Nallamelli, S. R. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Nguyen, H. T. L., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • SciSpace. (n.d.). Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid. [Link]

  • Ghiurau, M., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. MDPI. [Link]

  • Naz, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PMC. [Link]

  • Gaponova, I., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]

  • El-Gamal, M. I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Organic Chemistry Portal. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles.... [Link]

  • Fairlie, D. P., et al. (2019). Thiazoles in Peptides and Peptidomimetics. UQ eSpace. [Link]

  • ResearchGate. (2024). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. [Link]

  • Google Patents. (1957). US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.
  • Tzani, A., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI. [Link]

Sources

Application Note: Optimization of Solvation Protocols for 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, chemically grounded framework for the solvation and handling of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide .

Executive Summary

The compound 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide (henceforth referred to as Leu-Tzm ) is a peptidomimetic scaffold often utilized in medicinal chemistry as a protease inhibitor intermediate or a substrate for aminopeptidases. Its structure combines a hydrophobic leucine side chain with a heteroaromatic thiazole ring, creating a distinct amphiphilic profile that challenges standard aqueous dissolution methods.[1]

This guide provides a definitive protocol for dissolving Leu-Tzm, emphasizing the critical role of pH-dependent ionization and dielectric constants in preventing precipitation during biological assays.

Physicochemical Profile & Solubility Mechanics[1]

To master the solubility of Leu-Tzm, one must understand the competing forces within the molecule.

PropertyValue (Approx.)Implication for Solubility
Molecular Formula

Low molecular weight (~213.3 g/mol ), but dense functionality.
Hydrophobic Domains Isobutyl group (Leucine); Thiazole ringDrives poor water solubility; favors DMSO/Ethanol.[1]
Hydrophilic Domains Primary Amine (

); Amide bond
Provides H-bond donors/acceptors.[1]
pKa (Primary Amine) ~7.8 – 8.2Critical: At pH < 7, the amine is protonated (

), drastically increasing water solubility.[1]
pKa (Thiazole N) ~2.5Weakly basic; contributes to solubility only in strong acids.[1]
The Solubility Paradox

Leu-Tzm exists in a "solubility valley."[1] In its free base form , the hydrophobic isobutyl and thiazole groups dominate, making it insoluble in neutral water.[1] However, as a hydrochloride salt , the charged ammonium group disrupts the crystal lattice, allowing aqueous solubility.

  • Check your vial: If your product is labeled "HCl salt," it is water-soluble.[1] If "Free Base," it is not .[1]

Recommended Solvent Systems

Primary Stock Solvents (Organic)

For long-term storage and high-concentration stocks (10–100 mM), anhydrous organic solvents are required to prevent hydrolysis of the amide bond.

  • DMSO (Dimethyl Sulfoxide): Optimal. [1]

    • Why: High dielectric constant (

      
      ) and strong dipole dissolve both the hydrophobic core and the polar amide.[1]
      
    • Limit: Freezes at 19°C. Hygroscopic (absorbs water from air).[1]

  • DMF (Dimethylformamide): Alternative. [1][2]

    • Why: Good for synthesis applications; less viscous than DMSO.[1]

    • Limit: Hepatotoxic; can degrade to amines over time.[1]

  • Ethanol/Methanol: Secondary. [1]

    • Why: Useful for evaporation/coating applications.[1]

    • Limit: Lower solubility limit than DMSO; volatile.[1]

Aqueous Working Buffers[1]
  • Acidic Buffers (pH < 6.0): High solubility (Protonated state).[1]

  • Neutral Buffers (PBS, pH 7.4): Risk Zone. The molecule deprotonates, becoming hydrophobic.[1] Requires <1% DMSO co-solvent.[1]

Visualizing the Solubility Logic

The following decision tree illustrates the logical flow for selecting the correct solvent based on your experimental needs.

SolubilityLogic Start Start: Check Compound Form IsSalt Is it HCl/TFA Salt? Start->IsSalt YesSalt Yes (Salt Form) IsSalt->YesSalt Label says .HCl NoSalt No (Free Base) IsSalt->NoSalt Label is Free Base WaterSol Soluble in Water/PBS (Up to ~10-20 mM) YesSalt->WaterSol OrganicStock Dissolve in 100% DMSO (Stock: 10-50 mM) NoSalt->OrganicStock AppType Intended Application? OrganicStock->AppType CellAssay Cellular Assay (Keep DMSO < 0.5%) AppType->CellAssay EnzymeAssay Enzymatic Assay (Tolerates ~5% DMSO) AppType->EnzymeAssay StepDilution Intermediate Dilution Step (Pre-dilute in buffer) CellAssay->StepDilution Avoid Shock Precip. DirectAdd Direct Addition to Media (Vortex immediately) EnzymeAssay->DirectAdd StepDilution->DirectAdd Final Transfer

Figure 1: Decision matrix for solvation based on salt form and downstream application.

Protocol A: Preparation of 50 mM Stock Solution

Objective: Create a stable, high-concentration stock for long-term storage (-20°C).

Materials:

  • Leu-Tzm powder (Free Base).[1]

  • Anhydrous DMSO (Sigma-Aldrich, ≥99.9%, Hybri-Max™ grade).

  • Amber glass vials (to protect from light).[1]

Procedure:

  • Weighing: Accurately weigh 10.6 mg of Leu-Tzm (MW ~213.3 g/mol ).[1]

    • Calculation:

      
      .[1]
      
  • Solvation: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Checkpoint: Solution must be optically clear.[1]

  • Aliquot & Store: Dispense into 50 µL aliquots in amber tubes. Store at -20°C.

    • Stability:[1][3] Stable for >6 months if kept dry.[1] Avoid repeated freeze-thaw cycles.[1]

Protocol B: Aqueous Dilution for Biological Assays

Challenge: Diluting a hydrophobic DMSO stock into aqueous media often causes "crash-out" (micro-precipitation), leading to false negatives in assays.[1]

The "Intermediate Step" Method:

  • Thaw: Thaw the 50 mM DMSO stock at room temperature. Vortex.

  • Intermediate Dilution (10x): Prepare a 10x working solution in a solvent-compatible buffer (e.g., PBS + 5% DMSO).

    • Example: To get 100 µM final, first make 1 mM.[1]

    • Add 2 µL of 50 mM Stock to 98 µL of PBS.

    • Observation: Watch for cloudiness.[1] If cloudy, acidify slightly (add 1 µL 1M HCl) or increase DMSO.[1]

  • Final Dilution (1x): Add the 10x intermediate to your cell culture media or enzyme buffer (1:10 dilution).

    • Result: Final DMSO concentration is 0.5% (safe for most cells), and the compound is dispersed preventing aggregation.[1]

Troubleshooting Guide

IssueDiagnosisCorrective Action
Cloudiness upon adding water "Crash-out" of hydrophobic free base.1. Increase DMSO concentration.2. Lower pH (add dilute HCl) to protonate the amine.3.[1] Use the "Intermediate Step" method.
Yellowing of DMSO stock Oxidation of the thiazole or amine.[1]Discard stock. Ensure DMSO is anhydrous and stored under inert gas (Nitrogen/Argon) if possible.[1]
Loss of potency in assay Compound sticking to plastic.[1]Leu-Tzm is hydrophobic.[1] Use Low-Binding polypropylene tubes and pipette tips.[1] Avoid polystyrene.[1]

References

  • PubChem Compound Summary. "Pentanamide, 2-amino-4-methyl- (Leucinamide)." National Center for Biotechnology Information.[1] Accessed October 2023.[1] [4]

  • Thiazole Chemistry. "Thiazole - Physicochemical Properties." National Toxicology Program.[1]

  • Peptide Synthesis & Solubility. "Coupling Reagents and Solvent Effects in Peptide Mimetics." Bachem Technical Guides.

  • Thiazole Cytotoxicity. "Thiazole conjugated amino acid derivatives as potent cytotoxic agents."[1][5] RSC Advances, 2025.

  • General Solubility Protocols. "Optimization of compound solubility for biological assays." MedChemExpress Application Notes.

Sources

Application Note: HPLC Method Development for 2-Amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide (referred to herein as AMTP ).[1]

AMTP is a leucine-derived pharmacophore often used as a synthetic intermediate in the development of protease inhibitors and kinase-targeting small molecules.[1] Its structure combines a hydrophobic isobutyl chain, a basic primary amine, and an aromatic thiazole ring.[2][1] This unique chemistry presents specific chromatographic challenges—primarily peak tailing due to silanol interactions and retention variability.[1]

This protocol overcomes these challenges using a low-pH ion-suppression strategy on a highly end-capped C18 stationary phase, ensuring sharp peak shapes, high resolution, and full ICH Q2(R1) compliance.[1]

Physicochemical Assessment & Strategy

Before method development, we must analyze the molecule's properties to dictate the chromatographic conditions.[2]

Structural Analysis[1]
  • IUPAC Name: 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide[1][3]

  • Core Moiety: L-Leucine backbone coupled to a 2-aminothiazole.[1]

  • Molecular Weight: ~213.3 g/mol .[1]

Critical Properties
PropertyValue (Approx.)Chromatographic Implication
pKa (Primary Amine) ~8.5 - 9.5The amine is protonated (

) at neutral pH.[1] It interacts strongly with residual silanols on silica columns, causing tailing.[2][1]
pKa (Thiazole N) ~2.5Weakly basic.[1] At pH < 2.5, this nitrogen may also protonate.[2][1]
LogP ~1.5 - 2.0Moderately hydrophobic.[1] Suitable for Reversed-Phase (RP) chromatography.[1][4]
UV Max ~260–280 nmThe thiazole ring provides strong UV absorption, allowing sensitive detection without derivatization.[2][1]
The "Why" Behind the Method

To achieve a robust method, we employ a Kinetic & Thermodynamic Control Strategy :

  • pH Control (pH 2.5): We select a mobile phase pH of 2.5 using phosphate buffer.[1]

    • Mechanism:[2][1][3][5] At pH 2.5, the primary amine is fully protonated (

      
      ), and the silica surface silanols (
      
      
      
      ) are protonated (neutral). This suppresses the cation-exchange mechanism that causes peak tailing.[1]
  • Stationary Phase: A C18 column with high carbon load and "end-capping" is mandatory to shield the silica surface.[1]

  • Detection: UV at 270 nm targets the thiazole chromophore, avoiding interference from non-aromatic impurities.[2][1]

Experimental Protocol

Reagents and Equipment
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with DAD/VWD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna C18(2).[1]

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Phosphoric Acid (85%), Triethylamine (TEA - optional for peak shape).[2]

Mobile Phase Preparation

Buffer A (20 mM Phosphate, pH 2.5):

  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 950 mL of Milli-Q water.[1]
    
  • Adjust pH to 2.50 ± 0.05 using 85% Phosphoric Acid.[1]

  • Dilute to 1000 mL.

  • Filter through a 0.22 µm nylon membrane.[1]

Mobile Phase B:

  • 100% Acetonitrile (degassed).[1]

Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Vol 10 µL
Detection UV @ 270 nm (Reference: 360 nm)
Run Time 20 minutes
Gradient Profile

A gradient is recommended to elute both the polar AMTP and potential hydrophobic synthetic byproducts.[1]

Time (min)% Buffer A% Mobile Phase BPhase
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
12.04060Linear Gradient
15.0595Wash
15.1955Re-equilibration
20.0955End

Method Development Workflow (Visualization)

The following diagram illustrates the logical flow for optimizing the separation of AMTP, specifically addressing the "Tailing Amine" problem.

HPLC_Method_Dev Start Start: AMTP Method Development PropCheck Analyze Properties (Basic Amine + Thiazole) Start->PropCheck ColSelect Select Column: C18 End-capped (3.5 µm) PropCheck->ColSelect MP_Choice Mobile Phase Selection ColSelect->MP_Choice Acidic Acidic (pH 2.5) Phosphate/Formic MP_Choice->Acidic Basic Basic (pH > 10) High pH Stable Col MP_Choice->Basic Decision Decision: Acidic Preferred (Better Solubility & Stability) Acidic->Decision Basic->Decision Alternative Trial Initial Gradient 5-95% B over 20 min Decision->Trial CheckShape Check Peak Shape Trial->CheckShape Good Sym < 1.5 Proceed to Validation CheckShape->Good Sharp Peak Bad Tailing > 1.5 CheckShape->Bad Tailing Fix Add Ion Pair (TEA) OR Increase Buffer Conc. Bad->Fix Fix->Trial

Figure 1: Decision tree for optimizing the chromatography of basic amine-thiazole derivatives.

Validation Strategy (Self-Validating System)

To ensure trustworthiness, the method must be validated according to ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Run a standard solution (0.1 mg/mL) x5 injections before every sample set.

  • Retention Time %RSD: ≤ 1.0%[2][1]

  • Peak Area %RSD: ≤ 1.0%[2][1]

  • Tailing Factor (

    
    ):  ≤ 1.5 (Critical for amines)[1]
    
  • Theoretical Plates (

    
    ):  > 5000
    
Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance:

    
    .[1]
    
Accuracy (Recovery)

Spike AMTP into a placebo matrix (if available) or solvent at 80%, 100%, and 120%.[2]

  • Acceptance: Recovery 98.0% – 102.0%.[1]

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing (

)
Interaction of free amine with silanols.[1]Ensure pH is ≤ 2.[1]5. Add 0.1% Triethylamine (TEA) to buffer as a silanol blocker.[1]
Retention Shift pH drift in aqueous buffer.[1]Phosphate buffer pH is sensitive to temperature and evaporation.[1] Prepare fresh buffer daily.[1]
Ghost Peaks Contaminated mobile phase or carryover.[1]Run a blank injection (100% MeCN).[1] If peaks persist, clean the injector needle/seat.[2][1]
Split Peaks Solvent mismatch.Sample diluent is too strong (e.g., 100% MeCN).[2] Dissolve sample in Mobile Phase A:B (50:50).

Advanced Considerations: Chiral Separation

AMTP contains a chiral center at the Leucine alpha-carbon.[1] The method above is achiral (purity/assay).[1] If enantiomeric purity (L- vs D-isomer) is required:

  • Column: Chiralpak IA or IC (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane:Ethanol:DEA (Normal Phase) or Ammonium Bicarbonate:MeCN (Reversed Phase).[1]

  • Note: Standard C18 will not separate the enantiomers.[1]

References

  • PubChem. Pentanamide, 2-amino-4-methyl- (Compound Summary). National Library of Medicine.[1] [Link]

  • Carl Roth. 2-Amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide Product Data.[1][3][6] [Link]

  • Basavanakatti, A.I., et al. (2024).[2][1] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry.[1] [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Sielc Technologies. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. [Link]

Sources

Application Notes and Protocols for In Vitro Profiling of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure in Drug Discovery

The compound 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide belongs to the 2-aminothiazole class, a molecular scaffold of significant interest in medicinal chemistry. The 2-aminothiazole ring is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities.[1] Derivatives of this scaffold have been extensively investigated and developed for various therapeutic applications, including antimicrobial, antiviral, anti-inflammatory, and anticancer treatments.[1][2][3]

The core structure, characterized by a five-membered ring containing both sulfur and nitrogen, provides a unique electronic and steric arrangement that facilitates interactions with enzyme active sites and protein receptors. This document provides a series of robust, validated in vitro assay protocols designed to screen 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide for several of these key biological activities. The following protocols are intended for researchers, scientists, and drug development professionals seeking to characterize the bioactivity profile of this novel compound.

PART 1: Compound Handling and Preparation

Prior to initiating any biological assay, it is critical to ensure the proper handling, solubilization, and storage of the test compound.

1.1. Material Information

PropertyValueSource
IUPAC Name 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide-
Molecular Formula C9H15N3OSCalculated
Molecular Weight 213.30 g/mol Calculated
Purity ≥95% (Recommended)[4][5]
Appearance Solid (Confirm with supplier)-

1.2. Stock Solution Preparation Protocol

Causality: The choice of solvent is critical for ensuring the compound remains in solution throughout the assay, preventing precipitation that would lead to inaccurate results. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization due to its ability to dissolve a wide range of organic molecules.

  • Initial Solubilization: Accurately weigh a precise amount of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide (e.g., 5 mg).

  • Solvent Addition: Add pure, sterile DMSO to create a high-concentration primary stock solution (e.g., 10 mM or 20 mM). For 5 mg of a 213.30 g/mol compound, adding 2.344 mL of DMSO will yield a 10 mM stock.

  • Ensure Complete Dissolution: Vortex thoroughly and, if necessary, sonicate briefly in a water bath to ensure complete dissolution. Visually inspect the solution for any particulates.

  • Storage: Aliquot the primary stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: For assays, thaw an aliquot of the primary stock and prepare intermediate or working solutions by diluting it in the appropriate cell culture medium or assay buffer. Crucially, ensure the final concentration of DMSO in the assay does not exceed a non-toxic level for the cells being used (typically ≤0.5%).

PART 2: Antimicrobial Activity Profiling

The 2-aminothiazole and related thiazole/thiadiazole scaffolds are well-documented for their antibacterial and antifungal properties.[2][6] The following protocol determines the Minimum Inhibitory Concentration (MIC) of the compound using the broth microdilution method, a standardized and widely accepted technique.

2.1. Protocol: Minimum Inhibitory Concentration (MIC) Assay

Principle: This assay identifies the lowest concentration of the test compound that visibly inhibits the growth of a specific microorganism. A serial dilution of the compound is incubated with a standardized inoculum of bacteria or fungi in a 96-well plate. Growth is assessed by measuring turbidity or using a metabolic indicator.

Step-by-Step Methodology:

  • Microorganism Preparation:

    • From a fresh culture plate, inoculate a single colony of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate under appropriate conditions (e.g., 37°C with shaking for bacteria) until the culture reaches the logarithmic growth phase.

    • Adjust the culture turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in fresh broth to achieve the final required inoculum density for the assay (typically 5 x 10⁵ CFU/mL).

  • Compound Dilution Series:

    • In a sterile 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 12 of a given row.

    • Prepare a 2X starting concentration of the test compound in broth. Add 200 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard the final 100 µL from well 10.

    • This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no compound, no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well is 200 µL.

    • Seal the plate (e.g., with a breathable film) and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

    • Optionally, add a growth indicator like resazurin or INT (p-iodonitrotetrazolium violet) to aid visualization. Viable cells will metabolize the dye, causing a color change.

Workflow Diagram:

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup A Prepare Standardized Microbial Inoculum D Inoculate Wells with Microbial Suspension A->D B Prepare Compound Stock Solution C Perform 2-Fold Serial Dilution of Compound in 96-Well Plate B->C C->D F Incubate Plate (e.g., 24h at 37°C) D->F E Include Growth & Sterility Controls E->F G Read Results: Determine Lowest Concentration with No Visible Growth (MIC) F->G

Caption: Workflow for the Broth Microdilution MIC Assay.

PART 3: Cytotoxicity and Potential Anticancer Activity

The 2-aminothiazole scaffold is present in several anticancer agents, making cytotoxicity screening a logical step.[1] A cell viability assay, such as the MTT assay, is a standard method to assess a compound's effect on cell proliferation and metabolic activity.

3.1. Protocol: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, A549, MCF-7) in its recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a series of 2X concentrations of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide in the appropriate cell culture medium.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of medium containing the various compound concentrations (in triplicate). Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells.

    • Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • After the treatment period, add 10 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Workflow Diagram:

MTT_Assay_Workflow A Seed Cells in 96-Well Plate B Incubate 24h (Cell Attachment) A->B C Treat Cells with Serial Dilutions of Compound B->C D Incubate for Exposure Period (48-72h) C->D E Add MTT Reagent to Each Well D->E F Incubate 3-4h (Formazan Formation) E->F G Solubilize Formazan Crystals (Add DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and Determine IC50 H->I

Caption: Workflow for the MTT Cell Viability and Cytotoxicity Assay.

PART 4: Anti-inflammatory Activity Screening

Derivatives of related heterocyclic scaffolds have demonstrated the ability to inhibit key inflammatory mediators like prostaglandin E2 (PGE2).[7] An assay using lipopolysaccharide (LPS)-stimulated macrophages is a standard model for assessing anti-inflammatory potential.

4.1. Protocol: Inhibition of PGE2 Production in Macrophages

Principle: Macrophages (like the RAW 264.7 cell line) produce large amounts of the pro-inflammatory mediator PGE2 when stimulated with LPS, a component of Gram-negative bacteria. This protocol measures the ability of the test compound to inhibit this LPS-induced PGE2 production. The amount of PGE2 released into the cell culture supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

    • Seed the cells into a 24-well or 48-well plate at a density that will result in a near-confluent monolayer after 24 hours.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Pre-treatment and Stimulation:

    • Prepare dilutions of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide in serum-free DMEM.

    • Remove the medium from the cells and wash once with sterile PBS.

    • Add the medium containing the test compound concentrations (in triplicate) to the cells. Include a vehicle control.

    • Incubate for 1-2 hours (pre-treatment period).

    • Add LPS to all wells (except the unstimulated negative control) to a final concentration of 1 µg/mL.

    • Incubate for an additional 18-24 hours.

  • Supernatant Collection and Cytotoxicity Check:

    • After incubation, carefully collect the cell culture supernatant from each well and store it at -80°C until the ELISA is performed.

    • Crucially, perform a viability assay (e.g., MTT, as described in Part 3) on the remaining cells. This is to ensure that any observed decrease in PGE2 is due to specific anti-inflammatory activity and not simply because the compound killed the cells.

  • PGE2 Quantification by ELISA:

    • Quantify the PGE2 concentration in the collected supernatants using a commercially available PGE2 ELISA kit.

    • Follow the manufacturer's instructions precisely. This typically involves adding the supernatants, standards, and a PGE2-HRP conjugate to an antibody-coated plate, followed by washing and addition of a substrate.

    • Read the absorbance on a microplate reader and calculate the PGE2 concentrations based on the standard curve.

  • Data Analysis:

    • Calculate the percentage inhibition of PGE2 production for each compound concentration compared to the LPS-stimulated vehicle control.

    • % Inhibition = 100 - [(PGE2_Treated / PGE2_LPS_Control) * 100]

    • Determine the IC₅₀ value for PGE2 inhibition.

Workflow Diagram:

PGE2_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_analysis Analysis A Seed Macrophages (e.g., RAW 264.7) B Pre-treat Cells with Test Compound A->B C Stimulate Cells with LPS (1 µg/mL) B->C D Incubate 18-24h C->D E Collect Supernatant D->E F Perform Cell Viability Assay on Remaining Cells D->F G Quantify PGE2 in Supernatant using ELISA E->G H Calculate % Inhibition and Determine IC50 G->H

Caption: Workflow for Measuring PGE2 Inhibition in Macrophages.

References

  • Carl ROTH. (n.d.). 2-Amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide, 100 mg. Retrieved February 24, 2026, from [Link]

  • Carl ROTH. (n.d.). 2-Amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide, 50 mg. Retrieved February 24, 2026, from [Link]

  • PubChem. (2026). Pentanamide, 2-amino-4-methyl-. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved February 24, 2026, from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 2-(((4-Methylphenyl)sulfonyl)amino)-N-(1,3-thiazol-2-YL)propanamide. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • PubMed. (1978). Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). National Library of Medicine. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 2-amino-4-methyl-N-(1,2-oxazol-4-yl)pentanamide. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-N-(4-methylthiazol-2-yl)acetamide. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. PMC. Retrieved February 24, 2026, from [Link]

  • National Institutes of Health. (n.d.). 2-Amino-4-methylthiazole. PubChem. Retrieved February 24, 2026, from [Link]

  • DovePress. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC. Retrieved February 24, 2026, from [Link]

Sources

Application Note: Overcoming Nucleophilic Deactivation in N-Thiazolyl Amide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Coupling Reagents for Synthesis of N-Thiazolyl Amino Acid Amides Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The formation of amide bonds between


-protected amino acids and 2-aminothiazoles is a critical yet notorious transformation in medicinal chemistry. Unlike standard alkyl amines, 2-aminothiazoles exhibit profound nucleophilic deactivation due to the electron-withdrawing nature of the thiazole ring and the amidine-like resonance of the exocyclic nitrogen. Standard coupling protocols (e.g., EDC/NHS) frequently result in stalled reactions, low yields, or significant racemization (epimerization) of the amino acid chiral center.

This guide details three distinct protocols tailored to this challenge, prioritizing Propylphosphonic Anhydride (T3P) for its scalability and epimerization suppression, while retaining HATU for high-throughput screening and Ghosez’s Reagent for sterically encumbered systems.

Mechanistic Insight: The Deactivation Challenge

The primary obstacle in coupling 2-aminothiazoles is the reduced electron density on the exocyclic amine. The nitrogen lone pair is delocalized into the aromatic thiazole ring (specifically towards the endocyclic nitrogen), rendering it a poor nucleophile.

To overcome this, the carboxylic acid must be activated into a highly reactive species (active ester or acid halide). However, high activation energy correlates with an increased risk of oxazolone formation , the primary pathway for amino acid racemization.

Visualization: The Reactivity/Racemization Trade-off

ReactionChallenge AA Protected Amino Acid Act Highly Activated Species (O-Acyl Urea / Mixed Anhydride) AA->Act Coupling Reagent Product N-Thiazolyl Amide (Desired) Act->Product Slow Attack by Thiazole Oxazolone Oxazolone Intermediate (Racemization Pathway) Act->Oxazolone Fast Cyclization (If Nucleophile is Slow) Thiazole 2-Aminothiazole (Poor Nucleophile) Thiazole->Product + Racemate Racemized Product (Undesired) Oxazolone->Racemate Base-catalyzed Epimerization

Figure 1: The kinetic competition between productive amide bond formation and the racemization pathway via oxazolone formation.

Reagent Selection Matrix

FeatureT3P (Propylphosphonic Anhydride) HATU (Hexafluorophosphate Azabenzotriazole) Ghosez’s Reagent
Mechanism Mixed Anhydride (Cyclic)Active Ester (OAt)Acid Chloride (In situ)
Nucleophile Scope Excellent for weak nucleophiles (Anilines, Thiazoles)Good, but steric bulk can hinderBest for extremely hindered/unreactive amines
Epimerization Risk Lowest (Fast reaction, no HOBt release)Moderate (Requires careful base control)Low (Neutral conditions possible)
Scalability High (Liquid, water-soluble byproducts)Low (Expensive, solid waste)Moderate (Moisture sensitive)
Workup Aqueous Wash (Simple)Chromatography usually requiredEvaporation/Wash
Cost Efficiency HighLowModerate

Experimental Protocols

Protocol A: The Scalable Standard (T3P)

Best for: Scale-up (>100 mg), epimerization-sensitive amino acids (e.g., Phenylglycine, Cysteine), and electron-deficient aminothiazoles.

Mechanism: T3P forms a mixed anhydride with the carboxylic acid. The cyclic structure of T3P and the specific solvent effects (often EtOAc or MeTHF) promote rapid nucleophilic attack while suppressing oxazolone formation.

Materials:

  • 
    -Protected Amino Acid (1.0 equiv)
    
  • 2-Aminothiazole derivative (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine (3.0 – 4.0 equiv) or NMM (N-methylmorpholine)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry).

Step-by-Step:

  • Dissolution: Charge the amino acid and aminothiazole into a reaction flask. Add EtOAc (5–10 volumes).

  • Base Addition: Cool the mixture to 0 °C. Add Pyridine (3.0 equiv) dropwise. Note: Pyridine acts as both base and acylation catalyst.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5–10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Monitoring: Check HPLC/TLC. If conversion is <80% after 4 hours, add an additional 0.5 equiv T3P.

  • Workup (Crucial Advantage):

    • Quench with water.

    • Wash organic layer with 10% Citric Acid (removes pyridine and T3P byproducts).

    • Wash with Sat. NaHCO₃ (removes unreacted acid).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Often yields pure product without chromatography. Recrystallize if necessary.

Protocol B: The High-Activity Method (HATU)

Best for: Small-scale discovery (mg scale), high-throughput library synthesis, or when T3P is unavailable.

Materials:

  • 
    -Protected Amino Acid (1.0 equiv)
    
  • 2-Aminothiazole (1.0 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: DMF (Anhydrous).

Step-by-Step:

  • Pre-activation: Dissolve the amino acid and HATU in anhydrous DMF under Nitrogen/Argon.

  • Base Addition: Add DIPEA (1.0 equiv) at 0 °C. Stir for 2–5 minutes. Caution: Extended pre-activation increases racemization risk.

  • Coupling: Add the 2-aminothiazole followed by the remaining DIPEA (1.0–2.0 equiv).

  • Reaction: Stir at RT for 4–16 hours.

    • Visual Cue: Reaction often turns from yellow to deep orange.

  • Workup:

    • Dilute with EtOAc.

    • Wash extensively with water/LiCl solution (to remove DMF).

    • Purify via Flash Column Chromatography (SiO₂).

Protocol C: The "Nuclear Option" (Ghosez’s Reagent)

Best for: Sterically hindered amino acids (e.g., Aib,


-methyl amino acids) coupled to unreactive thiazoles.

Mechanism: Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the carboxylic acid directly to the acid chloride under neutral conditions, avoiding the harshness of Thionyl Chloride (


).

Materials:

  • 
    -Protected Amino Acid (1.0 equiv)
    
  • Ghosez’s Reagent (1.2 – 1.5 equiv)

  • 2-Aminothiazole (1.1 equiv)[1]

  • Base: Pyridine or 2,6-Lutidine (mild bases).

  • Solvent: DCM or CHCl₃ (Dry).

Step-by-Step:

  • Acid Chloride Formation: Dissolve amino acid in dry DCM at 0 °C. Add Ghosez’s reagent dropwise. Stir for 1–2 hours at RT.

    • Check: Monitor by TLC (acid chloride formation is usually quantitative).

  • Coupling: Cool the solution back to 0 °C. Add the 2-aminothiazole followed by Pyridine (2.0 equiv).

  • Reaction: Stir at RT or Reflux (if extremely hindered) for 6–12 hours.

  • Workup: Standard aqueous extraction (Acid/Base washes).

Workflow Visualization

ProtocolSelection Start Start: N-Thiazolyl Amide Synthesis ScaleCheck Scale > 100mg? Start->ScaleCheck StericCheck Sterically Hindered? (e.g., Aib, N-Me) ScaleCheck->StericCheck No T3P_Route Protocol A: T3P/Pyridine (Low Epimerization, Easy Workup) ScaleCheck->T3P_Route Yes HATU_Route Protocol B: HATU/DIPEA (High Activity, Discovery Scale) StericCheck->HATU_Route No (Standard) Ghosez_Route Protocol C: Ghosez's Reagent (Acid Chloride Route) StericCheck->Ghosez_Route Yes (High Hindrance) Aqueous Workup\n(No Column) Aqueous Workup (No Column) T3P_Route->Aqueous Workup\n(No Column) Chromatography Chromatography HATU_Route->Chromatography Aqueous Workup Aqueous Workup Ghosez_Route->Aqueous Workup

Figure 2: Decision tree for selecting the optimal coupling reagent based on scale and substrate steric hindrance.

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethylpropenylamine." Chemical Communications, (24), 1180. Link

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis."[3][4][5][6] Tetrahedron, 60(11), 2447-2467. Link

Sources

Application Note & Protocols: A Systematic Approach to the Crystallization of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Dr. Gemini, Senior Application Scientist

Preamble: A Strategy for Crystallizing a Novel Compound

The compound 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide is a small molecule featuring a leucine amino acid backbone N-acylated to a 2-aminothiazole moiety. As with any active pharmaceutical ingredient (API), obtaining a stable, pure, and well-defined crystalline form is paramount for ensuring consistent physicochemical properties, bioavailability, and manufacturability.[1] The crystallization process is a critical purification step that directly influences particle size, morphology, and polymorphic form, all of which are key determinants of a drug's performance.[2]

Given the absence of established public-domain protocols for this specific molecule, this document provides a foundational, systematic methodology for developing a robust crystallization process. We will proceed from first principles, analyzing the molecule's structural attributes to inform a logical and efficient experimental plan. This guide is designed to empower the researcher to move from initial solubility screening to optimized protocols for generating high-quality crystalline material.

Analyte Characterization & Rationale for Solvent Selection

A molecule's structure dictates its interaction with potential solvents. A close examination of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide reveals key functional groups that govern its solubility profile:

  • Leucine-derived side chain: The isobutyl group provides a significant hydrophobic character.

  • Amide Linkage: A polar group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

  • 2-Aminothiazole Ring: A polar heterocyclic system containing multiple hydrogen bond acceptors (ring N, ring S) and a primary amine donor group.[3][4][5]

This amphiphilic nature—possessing both hydrophobic and polar regions—suggests that the ideal crystallization solvent will likely be a polar organic solvent. The goal is to identify a solvent or solvent system in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below (for cooling crystallization), or a solvent in which the compound is highly soluble that can be paired with a miscible anti-solvent in which it is insoluble.[6][7]

The overall workflow for developing a crystallization method is outlined below.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Analysis Solubility Protocol 1: Small-Scale Solubility Screening Solvent_Selection Select Candidate Solvent Systems Solubility->Solvent_Selection Identify 'Good', 'Poor', & 'Potential' Solvents Cooling Protocol 2: Cooling Crystallization Solvent_Selection->Cooling Temp-dependent solubility Antisolvent Protocol 3: Anti-Solvent Addition Solvent_Selection->Antisolvent Solvent/ Anti-solvent pair Vapor Protocol 4: Vapor Diffusion Solvent_Selection->Vapor High-quality single crystals Analysis Crystal Analysis (Microscopy, XRPD, DSC) Cooling->Analysis Antisolvent->Analysis Vapor->Analysis

Caption: Workflow for Crystallization Method Development.

Protocol 1: Systematic Solvent Solubility Screening

Objective: To identify potential single-solvent systems for cooling crystallization and suitable solvent/anti-solvent pairs for other methods.

Materials:

  • Target compound (approx. 50-100 mg)

  • Array of solvents (1-2 mL each) covering a range of polarities (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, tetrahydrofuran (THF), dichloromethane (DCM), toluene, heptane)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Magnetic stirrer and stir bars

  • Hot plate/stirrer

  • Vortex mixer

Methodology:

  • Preparation: Aliquot approximately 2-5 mg of the compound into each labeled vial.

  • Room Temperature (RT) Addition: Add 100 µL of a solvent to its respective vial. Vortex or stir vigorously for 1-2 minutes. Observe for dissolution.

  • Incremental Addition: If the solid has not dissolved, continue adding the solvent in 100 µL increments (up to a total of 1 mL), vortexing after each addition. Record the volume at which complete dissolution occurs.

  • Heating: If the compound remains insoluble after adding 1 mL of solvent at RT, heat the vial cautiously on a hotplate with stirring to approximately 50-60°C. Observe for dissolution.

  • Cooling: If the compound dissolved upon heating, allow the vial to cool slowly to room temperature and then place it in a 4°C refrigerator. Observe for the formation of precipitate or crystals.

  • Classification: Categorize each solvent based on the observations.

Data Interpretation:

Solvent CategoryObservationImplication for Crystallization
Good Solvent Dissolves easily at RT in a small volume (<0.5 mL).Potential solvent for anti-solvent or vapor diffusion methods.
Poor Solvent (Anti-Solvent) Insoluble or very poorly soluble even with heating.Potential anti-solvent.
Potential Crystallization Solvent Sparingly soluble at RT but dissolves fully upon heating. Crystals form upon cooling.Excellent candidate for cooling crystallization.

Protocol 2: Cooling Crystallization

Materials:

  • Compound

  • Selected "Potential Crystallization Solvent" from Protocol 1

  • Crystallization vessel (e.g., Erlenmeyer flask, jacketed reactor)

  • Heating mantle or hot plate/stirrer

  • Programmable cooling bath or insulated container (e.g., Dewar flask) for slow cooling

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Methodology:

  • Dissolution: In the crystallization vessel, add the selected solvent to the compound. Heat the mixture with stirring to a temperature sufficient to achieve complete dissolution (e.g., 50-70°C). Aim for a solution that is close to saturation.

  • Hot Filtration (Optional): If any particulate matter is present, perform a hot filtration to ensure the solution is free of nucleation-inducing impurities.

    • Stage 1: Cool the solution from the dissolution temperature to an intermediate temperature.

    • Stage 2: Hold at the intermediate temperature to allow for nucleation.[9]

    • Stage 3: Continue cooling to the final temperature (e.g., 0-4°C).

  • Aging: Once the final temperature is reached, allow the slurry to stir gently (age) for several hours to maximize yield and allow the crystal size distribution to stabilize.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystal cake with a small amount of cold crystallization solvent to remove residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a mild temperature (e.g., 40°C) until a constant weight is achieved.

Protocol 3: Anti-Solvent Addition Crystallization

Principle: Supersaturation is generated by adding a miscible "poor solvent" (the anti-solvent) to a solution of the compound in a "good solvent".[11][12] This reduces the solute's solubility in the mixed solvent system, driving crystallization.[13] This method is highly effective and allows for fine control over the crystallization process.[14]

Materials:

  • Compound

  • A "Good Solvent" and a miscible "Anti-Solvent" identified in Protocol 1

  • Crystallization vessel with a stirrer

  • Syringe pump or addition funnel for controlled anti-solvent addition

Methodology:

  • Dissolution: Prepare a clear, slightly undersaturated solution of the compound in the "good solvent" at a constant temperature (e.g., room temperature).

  • Anti-Solvent Addition: Begin adding the anti-solvent to the solution at a slow, controlled rate with efficient stirring. The addition rate is a critical parameter; slower rates often lead to better crystal quality.[14]

  • Induction: Continue addition until the solution becomes persistently turbid (the metastable zone limit has been crossed and nucleation has begun).

  • Aging: Stop the anti-solvent addition and allow the resulting slurry to stir for a period (1-12 hours) to permit crystal growth and maturation.

  • Yield Maximization (Optional): After the initial aging period, more anti-solvent can be added slowly to increase the final yield.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using a cold mixture of the solvent/anti-solvent system for the washing step.

G cluster_0 Setup cluster_1 Process cluster_2 Isolation A Dissolve Compound in 'Good Solvent' (S) B Slowly Add 'Anti-Solvent' (AS) A->B Controlled Rate C Nucleation Begins (Turbidity Observed) B->C Induces Supersaturation D Age Slurry for Crystal Growth C->D E Filter, Wash, & Dry Crystals D->E

Caption: Workflow for Anti-Solvent Crystallization.

Protocol 4: Vapor Diffusion

Principle: This is a gentle technique ideal for growing the high-quality single crystals required for X-ray diffraction.[15] It involves the slow, passive diffusion of anti-solvent vapor into a concentrated solution of the compound, gradually inducing crystallization without mechanical agitation.[16][17][18]

Materials:

  • Compound (milligram quantities)

  • A "Good Solvent" and a volatile "Anti-Solvent"

  • Small inner vial (e.g., 0.5 mL)

  • Larger outer vial (e.g., 4 mL) with a screw cap

Methodology (Vial-in-Vial Setup):

  • Solution Preparation: Prepare a concentrated (near-saturated) solution of the compound in the "good solvent" (e.g., 50-100 µL).

  • Assembly:

    • Place the small inner vial containing the compound solution inside the larger outer vial.

    • Carefully add the volatile anti-solvent (approx. 0.5-1 mL) to the bottom of the larger outer vial, ensuring it does not splash into the inner vial.

  • Equilibration: Seal the outer vial tightly. The more volatile anti-solvent will slowly diffuse into the less volatile good solvent in the inner vial.[17]

  • Incubation: Place the sealed system in a location free from vibration and temperature fluctuations.

  • Observation: Monitor the inner vial for crystal growth over several days to weeks. Do not disturb the setup unless necessary.

Summary of Techniques & Path Forward

TechniqueProsConsKey Optimization Parameters
Cooling Crystallization Simple, scalable, good for compounds with temperature-dependent solubility.Can cause oiling out if cooled too fast; requires specific solubility profile.Cooling rate, final temperature, concentration.[10][19]
Anti-Solvent Addition Highly versatile, rapid, fine control over supersaturation.[14]Requires finding a miscible solvent/anti-solvent pair; local high supersaturation can lead to small crystals.Anti-solvent addition rate, temperature, mixing intensity.
Vapor Diffusion Excellent for high-quality single crystals; uses minimal material.[17][18]Slow, not suitable for large-scale production, sensitive to vibrations.Solvent/anti-solvent volatility, concentration, temperature.[16]

Once crystals are obtained, it is crucial to analyze them using techniques such as optical microscopy (to assess morphology and size), X-Ray Powder Diffraction (XRPD) (to identify the polymorphic form), and Differential Scanning Calorimetry (DSC) (to determine melting point and purity). This analytical feedback is essential for refining and validating the chosen crystallization protocol.

References

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Crystals, 13(3), 443. [Link]

  • Woo, X. Y., et al. (2008). Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. Crystal Growth & Design, 8(12), 4443-4453. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • RISE. (n.d.). Antisolvent Crystallization. [Link]

  • Grover, M. A., et al. (2016). Optimization of Two-Stage Cooling Profile in Unseeded Batch Crystallization. IFAC-PapersOnLine, 49(7), 73-78. [Link]

  • Groom, C. R., et al. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications, 80(11), 1039-1049. [Link]

  • Janssen. (n.d.). Solvent Selection in Pharmaceutical Crystallisation. Scribd. [Link]

  • Unknown Author. (n.d.).
  • Rohani, S., et al. (1999). Dynamic Optimization of a Batch Cooling Crystallization Process. Industrial & Engineering Chemistry Research, 38(3), 1227-1235. [Link]

  • Ukrainczyk, M. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Crystal Growth 101. [Link]

  • Unknown Author. (n.d.). Crystallization of Small Molecules. Source not publicly available.
  • Hampton Research. (n.d.). Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. [Link]

  • Yu, E. W., et al. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. In Methods in Molecular Biology (pp. 23-37). Humana Press. [Link]

  • Adnan, A. F., & Samad, N. A. (2023). Optimizing Crystal Size Distribution Based on Different Cooling Strategies in Batch Crystallization Process. Journal of Advanced Research in Applied Sciences and Engineering Technology, 31(1), 226-239. [Link]

  • Gani, R., & Dam-Johansen, K. (2010). Solvent design for crystallization of pharmaceutical products. In Computer Aided Chemical Engineering (Vol. 28, pp. 109-128). Elsevier. [Link]

  • Rocha, F. A., & Meirelles, A. J. (2011). Crystallization by Antisolvent Addition and Cooling. In Crystallization - Science and Technology. InTech. [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. [Link]

  • Technobis Crystallization Systems. (2021). Solvent selection for process development. [Link]

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(1), 1-10. [Link]

  • Journal of Chemical Engineering Research Updates. (2024). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. [Link]

  • Google Patents. (n.d.).
  • Wang, P., et al. (2025). Solubility of Fmoc-l-Leucine in 12 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substances. Journal of Chemical & Engineering Data. [Link]

  • APC. (2020). [WEBINAR] How do you choose a solvent and design your crystallization faster? [Link]

  • Supplementary material of 2-aminothiazole derivatives. (n.d.). Source not publicly available.
  • Jampilek, J., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(9), 2955. [Link]

  • Al-Juboori, A. M., et al. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. International Journal of Health Sciences, 6(S8), 2496-2509. [Link]

  • Google Patents. (n.d.). EP2351562A1 - Solid solution of valine, isoleucine and leucine, and method for producing same.
  • FooDB. (2010). Showing Compound L-Leucine (FDB001946). [Link]

  • Acree, W. E., & Abraham, M. H. (2004). Solubilities of Leucine in Water and Organic Solvents, as log C, and Water−Solvent Partition Coefficients, as log P, at 298 K. Journal of Solution Chemistry, 33(5), 499-514. [Link]

  • PubChem. (n.d.). L-Leucine. [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. [Link]

Sources

Application Note: Enzymatic Inhibition Profiling of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The compound 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide (chemically synonymous with L-Leucine-N-(2-thiazolyl)amide ) represents a class of aminoacyl-thiazole peptidomimetics. Structurally, it consists of a leucine backbone coupled to a thiazole heterocycle via an amide bond.

In drug discovery, this chemotype is frequently investigated for two primary biological activities:

  • Metalloprotease Inhibition: Specifically against Leucine Aminopeptidase (LAP) and Aminopeptidase N (APN/CD13) . The thiazole ring can coordinate with the active site zinc ion, while the leucine side chain occupies the hydrophobic S1 pocket, preventing natural substrate hydrolysis.

  • Kinase Inhibitor Fragments: Similar motifs appear in ATP-competitive inhibitors (e.g., Dasatinib analogs), though protease inhibition is the direct pharmacodynamic effect of the isolated fragment.

This Application Note provides a rigorous, self-validating protocol for generating dose-response curves to determine the half-maximal inhibitory concentration (IC50 ) of this compound using a fluorogenic enzymatic assay.

Experimental Design Strategy

To ensure data integrity and reproducibility, this protocol utilizes a kinetic fluorescence assay rather than an endpoint read.

The Assay Principle

We will employ a substrate displacement assay using L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) .

  • Mechanism: The target enzyme (LAP) hydrolyzes Leu-AMC, releasing the fluorophore 7-amino-4-methylcoumarin (AMC).

  • Inhibition: 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide competes with Leu-AMC for the active site.

  • Readout: Decrease in fluorescence velocity (RFU/min) correlates with inhibitor concentration.

Critical Reagents & Solubility
  • Compound Stock: The thiazole moiety reduces aqueous solubility. Dissolve pure powder in 100% DMSO to create a 10 mM master stock.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM MnCl₂ (essential cofactor for LAP), 0.01% BSA (prevents non-specific binding).

  • DMSO Tolerance: Final assay DMSO concentration must be kept ≤ 1% (v/v) to avoid solvent-induced enzyme inactivation.

Visual Workflows (Graphviz)

Assay Reaction Mechanism

The following diagram illustrates the competitive mechanism driving the signal reduction.

AssayMechanism Enzyme Enzyme (LAP/APN) Complex_ES [E-S] Complex Enzyme->Complex_ES + Substrate Complex_EI [E-I] Complex (Inactive) Enzyme->Complex_EI + Inhibitor Substrate Substrate (Leu-AMC) Substrate->Complex_ES Inhibitor Inhibitor (Thiazole-Pentanamide) Inhibitor->Complex_EI Product Fluorescence (Free AMC) Complex_ES->Product Hydrolysis Complex_EI->Product Blocked

Caption: Competitive inhibition model where the thiazole-pentanamide prevents Leu-AMC hydrolysis.

Serial Dilution & Plate Map Logic

To prevent "edge effects" and ensuring logarithmic spacing, follow this dilution workflow.

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Intermediate Intermediate Plate (1:3 Serial Dilution in DMSO) Stock->Intermediate Step 1: 10-point dilution AssayPlate Assay Plate (384-well) Transfer 0.5 µL to Buffer Intermediate->AssayPlate Step 2: Acoustic/Pin Transfer Controls Controls: Min (No Enz) | Max (DMSO only) Controls->AssayPlate Step 3: Add Controls

Caption: Workflow for generating a 10-point dose-response series with appropriate controls.

Detailed Protocol

Phase 1: Preparation
  • Buffer Prep: Prepare 50 mL of Assay Buffer. Filter through 0.22 µm PES membrane.

  • Enzyme Activation: Dilute LAP enzyme to 2x final concentration (e.g., 4 nM) in Assay Buffer. Incubate at 37°C for 15 mins to activate the Mn²⁺ cofactor center.

  • Substrate Prep: Dilute Leu-AMC to 2x Km (typically 50-100 µM) in Assay Buffer. Note: Using [S] = Km ensures the assay is sensitive to competitive inhibitors.

Phase 2: Plate Setup (384-well Black Low-Volume)
  • Compound Transfer: Transfer 200 nL of serially diluted compound (from Section 3.2) into the dry plate wells.

    • Columns 3-22: Test Compound (10 concentrations, duplicates).

    • Columns 1-2:High Control (Enzyme + DMSO only).

    • Columns 23-24:Low Control (Buffer + DMSO only).

  • Enzyme Addition: Dispense 10 µL of 2x Enzyme Solution into columns 1-22. Dispense 10 µL of Buffer into columns 23-24.

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min). Incubate at Room Temp (RT) for 15 minutes . Crucial: This allows the thiazole inhibitor to reach equilibrium with the enzyme before substrate competition begins.

Phase 3: Reaction & Detection
  • Start Reaction: Dispense 10 µL of 2x Substrate Solution into all wells.

  • Read: Immediately place in a fluorescence plate reader (e.g., EnVision or Spark).

    • Ex/Em: 380 nm / 460 nm.

    • Mode: Kinetic.

    • Duration: Read every 2 minutes for 30 minutes.

Data Analysis & Curve Fitting[1]

Velocity Calculation

Do not use raw RFU at a single time point. Instead, calculate the slope (Velocity, V) of the linear portion of the reaction (typically 5–20 mins) for each well.

Normalization

Convert slopes to % Activity :



  • 
    : Slope of the test well.
    
  • 
    : Mean slope of High Controls (DMSO only).
    
  • 
    : Mean slope of Low Controls (No Enzyme).
    
Curve Fitting

Fit the normalized data to a 4-Parameter Logistic (4PL) model using software like GraphPad Prism or XLfit:



  • X: Log of compound concentration.

  • Y: % Activity.

  • IC50: The concentration giving 50% response.[1]

Acceptance Criteria (Self-Validation)
  • Z-Factor: Must be > 0.5 for the plate to be valid.

    
    
    
  • Hill Slope: Should be approximately -1.0 for a standard 1:1 competitive inhibitor. A slope < -1.5 suggests aggregation or non-specific denaturation.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Steep Hill Slope (< -2.0) Compound AggregationAdd 0.01% Triton X-100 to buffer to prevent micelle formation.
Low Signal Window Substrate DepletionReduce enzyme concentration or decrease incubation time.
High Background AutofluorescenceCheck compound fluorescence at 460 nm. If high, switch to a Red-shifted substrate (e.g., Leu-Rhodamine).
IC50 Shift Incubation TimeIf IC50 decreases with longer pre-incubation, the compound may be a slow-binding inhibitor.

References

  • NIH Assay Guidance Manual. Enzyme Assays. Bethesda (MD): National Center for Advancing Translational Sciences.[2]

  • NIH Assay Guidance Manual.Assay Operations for SAR Support: Models and Curve Fitting Guidelines.

  • Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.[3]

  • Scripps Research Institute.Aminopeptidase Inhibitor Profiling Protocols. (General reference for metalloprotease assay conditions).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or troubleshooting this specific amide coupling. As a key intermediate in various synthetic pathways, achieving a high yield and purity of this compound is often critical. This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Q1: My initial attempts at synthesizing 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide have resulted in very low yields. What is the fundamental cause of this difficulty?

A1: The primary challenge in this synthesis lies in the nature of one of the key reactants: 2-aminothiazole. It is considered an electron-deficient amine. The nitrogen atom's lone pair of electrons is delocalized into the aromatic thiazole ring, which significantly reduces its nucleophilicity.[1] This makes it a poor nucleophile and less reactive towards the activated carboxylic acid (the leucine derivative), leading to sluggish or incomplete reactions and consequently, low yields when using standard amide coupling protocols.[2]

The core of improving your yield is to select a coupling strategy specifically designed to overcome the challenge of acylating poorly nucleophilic amines. This involves a careful choice of coupling reagent, solvent, and reaction conditions.

Q2: There are dozens of amide coupling reagents. Which one is best suited for coupling L-Leucine with the weakly nucleophilic 2-aminothiazole?

A2: This is the most critical decision for this synthesis. While simple carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are common, they are often inefficient for challenging substrates and can lead to side reactions like racemization.[3] For this specific transformation, more potent coupling reagents are required.

We recommend using a uronium/aminium-based reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Why HATU?

  • High Reactivity: HATU reacts with the N-protected leucine to form a highly reactive O-acylisourea active ester. This intermediate is significantly more electrophilic and reacts more readily with the poorly nucleophilic 2-aminothiazole compared to intermediates formed by simpler reagents.

  • Reduced Racemization: The reaction mechanism of HATU, which involves the formation of an HOBt/HOAt ester, is known to suppress the racemization of the chiral center in the amino acid—a critical consideration for maintaining the stereochemical integrity of the leucine moiety.

  • Improved Solubility: HATU and its byproducts are generally more soluble in common organic solvents, simplifying the reaction monitoring and work-up process compared to DCC, which produces an insoluble dicyclohexylurea byproduct.

For extremely stubborn reactions where even HATU gives suboptimal yields, you might consider converting the carboxylic acid to an acyl fluoride using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.[2] Acyl fluorides are highly reactive intermediates that have shown great success in coupling sterically hindered or electron-deficient amines.[2][4]

Table 1: Comparison of Common Coupling Reagents

Reagent ClassExample(s)ProsCons for this Synthesis
Carbodiimides DCC, DICInexpensive, widely available.Low reactivity with 2-aminothiazole; High risk of racemization; N-acylurea byproduct formation.[3]
Uronium/Aminium HATU , HBTUHigh reactivity ; Fast reaction times; Low racemization .Higher cost; Potential for guanidinium byproduct formation with the amine.
Phosphonium PyBOP, PyAOPHigh reactivity; Low racemization.Byproducts can be difficult to remove.
Acyl Fluoride Forming TFFH, BTFFH Excellent for difficult couplings ; Stable intermediates.[2]Higher cost; Reagents can be moisture-sensitive.[2]

Our primary recommendation is HATU . If yields remain below expectations, consider BTFFH .

Q3: My reaction produces the desired product, but it's contaminated with several significant impurities. What are the most likely side reactions occurring?

A3: Impurity generation is a common issue, often stemming from the choice of coupling reagent and reaction conditions. Here are the most probable side reactions:

  • Racemization of Leucine: The chiral center of the N-protected leucine is susceptible to epimerization under basic conditions, especially when activated. This is a major concern with carbodiimide reagents if a racemization-suppressing additive like HOBt (Hydroxybenzotriazole) is not included.[3] Using HATU inherently minimizes this risk.

  • N-Acylurea Formation: If you are using a carbodiimide like DCC or DIC, the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, which consumes your starting material and complicates purification.

  • Guanidinium Byproduct: Uronium reagents like HATU can react directly with the amine nucleophile (2-aminothiazole) to form a guanidinium byproduct. This consumes the amine and the coupling reagent. To mitigate this, the carboxylic acid (N-protected leucine) should be pre-activated with the coupling reagent before the amine is added to the reaction mixture.

The diagram below illustrates the desired reaction pathway versus the common side reactions.

G cluster_0 Reactants cluster_1 Reaction Pathways Prot_Leu N-Protected Leucine (Acid) Active_Ester Activated Ester (Highly Reactive Intermediate) Prot_Leu->Active_Ester + HATU (Pre-activation) Amine 2-Aminothiazole (Weak Nucleophile) Side_Product1 Guanidinium Byproduct Amine->Side_Product1 HATU HATU (Coupling Reagent) HATU->Side_Product1 Reacts directly with Amine Desired_Product Desired Amide Product Active_Ester->Desired_Product + 2-Aminothiazole (Desired Pathway) Side_Product2 Racemized Product Active_Ester->Side_Product2 Epimerization (Base, Time)

Caption: Desired vs. side reaction pathways in the amide coupling.

Q4: Beyond the coupling reagent, what are the most critical reaction parameters to optimize for maximizing yield?

A4: Fine-tuning the reaction conditions is essential. Pay close attention to the following parameters:

  • Order of Addition: Always "pre-activate" the carboxylic acid. This means mixing the N-protected leucine, the coupling reagent (e.g., HATU), and the base in the solvent and stirring for a few minutes (5-15 min) before adding the 2-aminothiazole. This minimizes the opportunity for HATU to react directly with the amine, preventing guanidinium byproduct formation.

  • Base Selection and Stoichiometry: A non-nucleophilic tertiary amine base is required to deprotonate the carboxylic acid and neutralize the acid released during the reaction. Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are standard choices. Use at least 2.0 equivalents of the base relative to the limiting reagent.

  • Temperature: For challenging couplings, elevated temperatures can be beneficial. While many amide couplings are run at room temperature, heating the reaction to 40-80 °C can significantly increase the reaction rate and drive the reaction to completion, especially with a weak nucleophile.[2] Monitor the reaction for potential degradation at higher temperatures.

  • Solvent: Use a polar, aprotic solvent that can dissolve all reactants and reagents. N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) are common choices. Ensure the solvent is anhydrous, as water will hydrolyze the active ester intermediate.

Table 2: Recommended Reaction Parameter Ranges

ParameterRecommendationRationale
Solvent Anhydrous DMF or NMPGood solubility for all components; high boiling point allows for heating.
Temperature 25 °C to 80 °CStart at room temperature; increase if the reaction is slow.[2]
Base DIPEA or NMMNon-nucleophilic; effectively scavenges protons without competing in the reaction.
Stoichiometry Acid:Amine:HATU:Base1.0 : 1.1 : 1.2 : 2.5
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS to determine the point of maximum conversion.

Validated Experimental Protocol

This protocol provides a robust starting point for the synthesis, utilizing the recommended HATU coupling strategy.

Objective: To synthesize 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide from N-Boc-L-leucine and 2-aminothiazole.

Step 1: Pre-activation

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add N-Boc-L-leucine (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (2.5 eq) to the mixture.

  • Stir the solution at room temperature for 15 minutes. The solution should be homogeneous.

Step 2: Amide Coupling

  • Add 2-aminothiazole (1.1 eq) to the pre-activated mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS (typically every 2-4 hours).

  • If the reaction is slow after 8 hours, gently heat the mixture to 50 °C and continue monitoring until the starting acid is consumed.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous citric acid solution (to remove excess base), saturated aqueous sodium bicarbonate solution (to remove unreacted acid and HOBt), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product (N-Boc protected) is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes).

Step 4: Boc Deprotection

  • Dissolve the purified N-Boc protected amide in Dichloromethane (DCM).

  • Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-30% v/v solution of TFA in DCM).

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC/LC-MS).

  • Concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the final product with ethyl acetate or another suitable organic solvent.

  • Dry and concentrate the organic extracts to yield the final product, 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide.

The overall workflow is visualized below.

G cluster_workflow Synthesis Workflow Preactivation 1. Pre-activation (Boc-Leu + HATU + DIPEA in DMF) Coupling 2. Amide Coupling (Add 2-Aminothiazole, Heat if needed) Preactivation->Coupling Workup 3. Aqueous Work-up & Column Chromatography Coupling->Workup Deprotection 4. Boc Deprotection (TFA in DCM) Workup->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: Recommended workflow for the synthesis of the target compound.

References

  • GPATINDIA. (2020). RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available at: [Link]

  • Quick Company. A Process For Preparation Of Ritonavir. Available at: [Link]

  • Google Patents. WO2001021603A1 - A process for the synthesis of ritonavir.
  • Google Patents. CN106749085B - A method of preparing Ritonavir.
  • Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Amphoteros. (2014). Uphill battles in amide couplings. Available at: [Link]

  • National Center for Biotechnology Information. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. Available at: [Link]

  • ResearchGate. (2024). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Available at: [Link]

  • Google Patents. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.
  • MDPI. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Available at: [Link]

  • ResearchGate. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Available at: [Link]

  • Carl ROTH. 2-Amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide, 100 mg. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. Available at: [Link]

  • ResearchGate. (2025). Evidence of Some Unusual Behaviors of 2-Aminothiazole and 2-Aminobenzothiazole in Reactions with Formaldehyde and Glyoxal. Available at: [Link]

  • ResearchGate. (2026). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. Available at: [Link]

  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available at: [Link]

  • Semantic Scholar. (2010). 2-Amino-4-thiazolidinones: synthesis and reactions. Available at: [Link]

  • PrepChem.com. Synthesis of C. 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole. Available at: [Link]

  • National Center for Biotechnology Information. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Available at: [Link]

Sources

Technical Support Center: Degradation Profiling of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SR-8492-CHEM Subject: Identification of Degradation Products & Stability Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit

Executive Summary & Triage

Welcome to the technical support hub for 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide . Based on your request, you are likely observing unexpected peaks during HPLC/UPLC analysis or mass shifts in LC-MS.

This molecule is a pseudo-dipeptide consisting of an L-Leucine moiety coupled to a 2-aminothiazole heterocycle via an amide bond. Its degradation profile is governed by two dominant chemical behaviors:[1]

  • Amide Hydrolysis: Cleavage of the linker between the amino acid and the thiazole.

  • Oxidative Instability: Reactivity of the thiazole sulfur/nitrogen and the primary aliphatic amine.

Quick Diagnostic Matrix

Use this table to match your observation to a likely degradation pathway.[2]

Observation (LC-MS/UV)Likely IssuePrimary Degradant (m/z)Root Cause
New Peak @ RT < Parent Hydrolysis101.0 (Thiazole) / 132.1 (Leu) Acidic/Basic pH, Moisture
New Peak @ RT < Parent Oxidative Deamination213.08 ([M+H]+ - 1 Da)Radical initiator, Peroxides
New Peak @ RT > Parent Oxidation (N-Oxide)230.15 ([M+H]+ + 16 Da)Peroxides, Air exposure
Yellowing of Solution PhotolysisComplex MixtureUV Light (Thiazole ring opening)

Detailed Degradation Pathways

Pathway A: Amide Bond Hydrolysis (Acid/Base Catalyzed)

The most thermodynamically favorable degradation pathway is the hydrolysis of the amide bond connecting the Leucine backbone to the Thiazole ring.

  • Mechanism: Under acidic conditions (e.g., 0.1 N HCl), the carbonyl oxygen is protonated, making the carbonyl carbon electrophilic. Water attacks, leading to the cleavage of the C-N bond.[3]

  • Reaction Equation:

    
    
    

Analytic Signature:

  • Parent [M+H]+: 214.15 Da

  • Product 1 (Leucine): [M+H]+ = 132.10 Da (Elutes early, polar).

  • Product 2 (2-Aminothiazole): [M+H]+ = 101.01 Da (Elutes early, often tails due to basicity).

Pathway B: Oxidative Degradation

This compound contains two sites susceptible to oxidation: the thiazole sulfur/nitrogen and the primary amine on the leucine side chain.

  • N-Oxidation (Thiazole): Peroxides (often found in unrefined excipients like PEG or Polysorbate) can oxidize the thiazole nitrogen.

    • Shift: +16 Da ([M+H]+ = 230.15).

  • Oxidative Deamination (Leucine moiety): Radical oxidation can convert the primary amine (-NH2) to a ketone (=O).

    • Shift: -1 Da (Loss of NH3 [-17], Gain of O [+16]).

    • Product: 4-methyl-2-oxo-N-(1,3-thiazol-2-yl)pentanamide.

Visualizing the Degradation Tree

The following diagram maps the parent compound to its critical degradants. Use this to guide your MS/MS interpretation.

DegradationMap cluster_legend Legend Parent Parent Compound [M+H]+ = 214.15 (Leucyl-Aminothiazole) Hydrolysis Hydrolysis Pathway (+H2O) Parent->Hydrolysis Acid/Base Stress Oxidation Oxidation Pathway (+[O]) Parent->Oxidation H2O2 / Peroxides Leu L-Leucine [M+H]+ = 132.10 (Polar, Early Elution) Hydrolysis->Leu Thiazole 2-Aminothiazole [M+H]+ = 101.01 (UV Active @ 260nm) Hydrolysis->Thiazole NOxide Thiazole N-Oxide [M+H]+ = 230.15 (+16 Da) Oxidation->NOxide N-oxidation Keto Keto-Derivative (Oxidative Deamination) [M+H]+ = 213.08 (-1 Da) Oxidation->Keto Radical attack key1 Parent key2 Degradant (Toxic/Reactive) key3 Degradant (Modified)

Caption: Figure 1. Degradation logic tree for 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide showing m/z shifts.

Troubleshooting Guide: LC-MS & Chromatography

Issue 1: "I see a peak at m/z 101, but it tails significantly."
  • Diagnosis: This is 2-aminothiazole .[4][5] Thiazoles are basic (pKa ~5.39). On standard C18 columns at low pH (formic acid), the protonated nitrogen interacts with residual silanols on the column, causing tailing.

  • Resolution:

    • Increase Ionic Strength: Add 10-20 mM Ammonium Formate to your mobile phase.

    • Column Switch: Use a "Charged Surface Hybrid" (CSH) C18 column or a Phenyl-Hexyl column, which provides better peak shape for basic heterocycles.

Issue 2: "I cannot distinguish Leucine from Isoleucine isomers in degradation."
  • Diagnosis: If your starting material was impure, you might see m/z 132 peaks that are actually Isoleucine.

  • Resolution: Standard MS cannot distinguish these (isobaric). You must rely on retention time comparison with authentic standards or use MS3 (MS/MS/MS) where specific side-chain fragmentation (w-ions) can distinguish the isopropyl (Leu) from the sec-butyl (Ile) group [1, 2].

Issue 3: "My parent peak area is dropping, but no new peaks appear in UV."
  • Diagnosis: You are likely forming Leucine (hydrolysis product).

  • Why? Leucine lacks a strong chromophore (no aromatic ring). It will not show up at 254 nm.

  • Resolution: Switch to a universal detector (CAD/ELSD) or rely on the Total Ion Chromatogram (TIC) in MS mode.

Experimental Protocol: Forced Degradation Study

To validate these pathways in your lab, follow this ICH Q1A(R2) aligned protocol [3].

Materials
  • Stock Solution: 1 mg/mL of compound in Acetonitrile/Water (50:50).

  • Stress Agents: 1N HCl, 1N NaOH, 3% H2O2.[6]

Workflow
  • Acid Hydrolysis:

    • Mix 1 mL Stock + 1 mL 1N HCl.

    • Heat at 60°C for 4 hours.

    • Target: Cleavage to m/z 101 and m/z 132.

    • Neutralize: Add 1 mL 1N NaOH before injection.

  • Oxidation:

    • Mix 1 mL Stock + 1 mL 3% H2O2.

    • Incubate at RT for 24 hours.

    • Target: Look for +16 Da (m/z 230) and -1 Da (m/z 213).

  • Photostability:

    • Expose solid sample to 1.2 million lux hours (ICH Q1B conditions) [4].

    • Note: Thiazoles can undergo ring-opening or polymerization under intense UV. Watch for "humps" in the baseline indicating polymerization.

References

  • Xiao, Y., et al. (2016).[7] Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer. Analytical Chemistry.

  • BenchChem Application Note. (2025). Quantitative Analysis of N-Formyl-L-leucine using LC-MS/MS.

  • ICH Guidelines. (2003).[8] Q1A(R2): Stability Testing of New Drug Substances and Products.

  • ICH Guidelines. (1996).[8] Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products.

  • Master Organic Chemistry. (2019). Amide Hydrolysis Mechanism.

Sources

Technical Support Center: Purification of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide , effectively a conjugate of L-Leucine and 2-aminothiazole .

Synthesizing this molecule presents a distinct "chemical clash": 2-aminothiazole is a notoriously weak nucleophile (


) due to the electron-withdrawing nature of the thiazole ring. This often necessitates harsh coupling conditions that increase the risk of racemization  at the Leucine 

-carbon and incomplete conversion. Furthermore, the final product is amphoteric (containing both a free primary amine and a basic thiazole nitrogen), making standard acid/base extractions challenging.

This support center is structured to troubleshoot these specific "pain points" using field-proven protocols.

Part 1: Critical Impurity Removal (Troubleshooting Q&A)
Q1: "I have persistent unreacted 2-aminothiazole in my crude mixture. How do I remove it?"

Diagnosis: 2-aminothiazole is often used in excess to drive the difficult coupling reaction. It is structurally similar to the product but lacks the lipophilic leucine side chain (in the protected stage) or the primary amine (in the final stage).

The "Copper Complex" Protocol (Best for Protected Intermediates): If you are purifying the intermediate (e.g., Boc-Leu-Thiazole), standard acid washes often fail because the thiazole is too weakly basic to fully partition into the aqueous phase without protonating your product.

  • The Fix: Use a Copper(II) Sulfate (

    
    ) wash .[1]
    
    • Dissolve crude material in EtOAc or DCM.

    • Wash with saturated aqueous

      
       solution (3x).
      
    • Mechanism: 2-aminothiazole coordinates strongly with

      
      , forming a water-soluble purple/blue complex that partitions into the aqueous layer. The amide product coordinates poorly and remains in the organic layer.
      
    • Wash with water/brine to remove residual copper, then dry over

      
      .
      

The Ion-Exchange Protocol (Best for Final Free Amine): If you have already deprotected the molecule, both the product and impurity are amines.

  • The Fix: Strong Cation Exchange (SCX) Chromatography .

    • Load the crude mixture (dissolved in MeOH) onto an SCX cartridge.

    • Wash with MeOH (removes non-basic impurities).

    • Elute with 2M

      
       in MeOH .
      
    • Why this works: While both bind, the elution profile often separates the mono-amine (impurity) from the diamine/amide product based on

      
       differences.
      
Q2: "My product is an oil or sticky gum, not a solid. How do I crystallize it?"

Diagnosis: The free base of this molecule is likely a low-melting solid or oil due to the flexible isobutyl side chain of Leucine. The Fix: Convert to a stable salt form.

  • Hydrochloride Salt: Dissolve the oil in minimal dry diethyl ether or dioxane. Add 4M HCl in dioxane dropwise. The HCl salt should precipitate immediately as a white solid.

  • TFA Salt: If purified via Prep-HPLC (0.1% TFA), the product is already a salt. To solidify, dissolve in minimal MeOH and precipitate by adding cold

    
     or Hexane (trituration).
    
Q3: "I suspect racemization of the Leucine moiety. How do I check and prevent this?"

Diagnosis: The activation of the carboxylic acid (e.g., using HATU/EDC) combined with the slow nucleophilic attack of 2-aminothiazole creates a long-lived activated ester. This intermediate is prone to azlactone formation , which leads to loss of chirality at the


-carbon.
  • Detection: Standard

    
    -NMR is often insufficient to see <5% racemization. Use Chiral HPLC  (e.g., Chiralpak AD-H or OD-H columns) using an isocratic flow of Hexane:IPA (e.g., 90:10).
    
  • Prevention Strategy:

    • Switch Coupling Agents: Use T3P (Propylphosphonic anhydride) . It shows significantly lower racemization rates for sterically hindered or electron-deficient amines compared to HATU.

    • Additives: Always use HOAt or Oxyma Pure if using carbodiimides (EDC) to suppress azlactone formation.

Part 2: Purification Workflows & Data
Workflow Logic Diagram

The following diagram illustrates the decision matrix for purifying this specific scaffold, differentiating between the protected intermediate and the final product.

PurificationWorkflow Start Crude Reaction Mixture Decision1 State of Molecule? Start->Decision1 Protected Protected Intermediate (e.g., Boc-Leu-Thiazole) Decision1->Protected Boc/Fmoc Attached Deprotected Free Amine / Salt (H-Leu-Thiazole) Decision1->Deprotected Free Amine CuWash CuSO4 Wash Protocol (Removes unreacted 2-aminothiazole) Protected->CuWash OrgLayer Organic Layer (Contains Product) CuWash->OrgLayer AqLayer Aqueous Layer (Blue/Purple Complex) CuWash->AqLayer Final Pure Product (>95% Purity) OrgLayer->Final Evaporation/Trituration SolubilityCheck Is it Solid? Deprotected->SolubilityCheck SaltForm Convert to HCl or TFA Salt (Precipitation from Et2O) SolubilityCheck->SaltForm No (Oil) SCX SCX Cation Exchange (If oil/impure) SolubilityCheck->SCX Yes (Impure Solid) SaltForm->Final SCX->Final

Caption: Purification decision tree highlighting the Copper Sulfate wash for intermediates and Salt Formation for the final amphoteric amine.

Solvent System Reference Table

Use these systems for TLC monitoring and Column Chromatography.

Purification StageSolvent System (v/v)

Target
Notes
Boc-Intermediate Hexane : EtOAc (2:1)0.4 - 0.6Thiazole impurities usually stay at baseline or run very fast depending on functionalization.
Boc-Intermediate DCM : MeOH (95:5)0.5Good for removing urea byproducts (precipitate usually forms in pure DCM).
Free Amine DCM : MeOH :

(90:9:1)
0.3 - 0.5The ammonia is critical to prevent tailing of the primary amine on silica.
Recrystallization EtOH : Water (9:1)N/AHeat to boil, add water until turbid, cool slowly.
Part 3: Detailed Experimental Protocols
Protocol A: The "Copper Wash" for Removal of 2-Aminothiazole

Applicability: Use this immediately after the coupling reaction (before deprotection).

  • Dilution: Dilute the reaction mixture (e.g., DMF or DMF/DCM) with Ethyl Acetate (EtOAc) . Use a volume ratio of 10:1 (EtOAc : Reaction Mix) to ensure good phase separation.

  • Primary Wash: Wash the organic phase with 1M HCl (2x) only if your protecting group is acid-stable (e.g., Fmoc). If using Boc, skip to step 3 or use weak citric acid.

  • Copper Wash: Wash the organic phase vigorously with 10% aqueous Copper(II) Sulfate (

    
    )  solution (3x).
    
    • Checkpoint: The aqueous layer should turn from pale blue to deep blue/purple if unreacted aminothiazole is present. Continue washing until the aqueous layer retains the original pale blue color of the

      
       solution.
      
  • Clearance: Wash with water (1x) and Brine (1x) to remove entrained copper salts.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Protocol B: Salt Formation (HCl) for Final Isolation

Applicability: Use this to turn a sticky oil product into a handleable solid.

  • Dissolution: Dissolve the crude oily free base in the minimum amount of anhydrous 1,4-dioxane or diethyl ether .

  • Acidification: Place the flask in an ice bath (

    
    ). Add 4M HCl in Dioxane  (1.1 equivalents) dropwise with vigorous stirring.
    
  • Precipitation: A white precipitate should form. If it remains gummy, add Hexane or Pentane dropwise to reduce polarity and induce solidification.

  • Collection: Filter the solid under vacuum (nitrogen blanket recommended to prevent hygroscopic water absorption). Wash the cake with cold ether.

References
  • BenchChem. (2025).[2][3][4] Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Retrieved from .

  • Royal Society of Chemistry. (2015). Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC-catalyzed direct oxidative amidation. Journal of Organic Chemistry. Retrieved from .

  • National Institutes of Health (PMC). (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from .

  • Organic Chemistry Portal. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation. Retrieved from .

  • University of Rochester. (n.d.). Not Voodoo: Workup Tips - Removing Sticky Reagents. Retrieved from .

Sources

Technical Support Center: Optimizing Reaction Temperature for Thiazole-Amide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to one of the most critical parameters in thiazole-amide coupling: reaction temperature . For researchers, medicinal chemists, and drug development professionals, fine-tuning the temperature is paramount for achieving high yields, minimizing impurities, and ensuring reproducible results. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of temperature in thiazole-amide coupling reactions.

Q1: What is a typical starting temperature for a thiazole-amide coupling reaction?

A general and effective starting point for many cross-coupling reactions, including thiazole-amide coupling, is between 60 °C and 100 °C. However, the optimal temperature is highly dependent on the specific substrates, coupling reagents, and solvent used. For instance, some modern catalytic systems are designed to operate efficiently at room temperature, while more challenging or sterically hindered couplings may require heating up to 120 °C or even higher. A preliminary small-scale screen starting at a moderate temperature, such as 60 °C, is a prudent approach.

Q2: How does temperature fundamentally influence the reaction's rate and final product distribution?

Temperature is the primary lever to control the balance between reaction kinetics and thermodynamics.[1][2]

  • Kinetic Control (Lower Temperatures): At lower temperatures, reactions are typically under kinetic control. This means the major product formed is the one that forms the fastest because its pathway has the lowest activation energy.[1][3] For many standard amide couplings, this is the desired outcome.

  • Thermodynamic Control (Higher Temperatures): As you increase the temperature, you provide enough energy to overcome higher activation barriers and allow reactions to become reversible.[3] Under these conditions, the reaction is under thermodynamic control, and the most stable product will be the major component of the final mixture.[1][2] This can be problematic if an undesired, but more stable, byproduct can be formed.

Understanding this balance is crucial. If your desired amide is the kinetic product, excessive heat may lead to its conversion into a more stable, undesired isomer or byproduct.

Q3: What are the primary risks of running the reaction at a temperature that is too high?

Exceeding the optimal temperature can introduce several significant problems:

  • Formation of Byproducts: High temperatures can enable side reactions, such as the formation of isomeric impurities or bis-acylated products.[4]

  • Starting Material or Product Decomposition: Thiazole rings and complex organic molecules can be thermally labile. Excessive heat can lead to the degradation of your starting materials or the desired amide product, severely reducing the yield. In some syntheses, dithiooxamide has been shown to degrade at elevated temperatures, leading to impurities.[5]

  • Racemization: For chiral carboxylic acids, high temperatures can increase the rate of racemization, particularly through the formation of oxazolone intermediates when using certain coupling reagents.[6]

  • Catalyst Deactivation: Many catalysts have a limited thermal stability window. Overheating can lead to catalyst decomposition or aggregation, effectively stopping the reaction.

Q4: Conversely, what are the consequences of the reaction temperature being too low?

While less destructive than excessive heat, a temperature that is too low will result in:

  • Slow Reaction Rates: The reaction may proceed too slowly to be practical, sometimes taking days to reach completion.[7]

  • Incomplete Conversion: The reaction may stall before all the limiting reagent is consumed, leading to a low yield and a mixture of starting materials and product that can be difficult to separate.[4] This occurs when the thermal energy is insufficient to overcome the reaction's activation energy barrier efficiently.

Q5: Do different coupling reagents necessitate different temperature optima?

Yes, absolutely. The choice of coupling reagent directly impacts the nature of the activated carboxylic acid species, which in turn influences the required activation energy for the reaction.

  • Carbodiimides (e.g., EDC, DCC): When used with additives like HOBt, these reactions often proceed well at temperatures from 0 °C to room temperature to minimize side reactions like N-acyl urea formation and racemization.[8][9]

  • Phosphonium/Uronium Salts (e.g., HBTU, HATU): These are highly reactive reagents that often allow for coupling at room temperature.

  • Mixed Anhydrides (e.g., using Isobutyl Chloroformate): These reactions are typically run at low temperatures (e.g., -15 °C to 0 °C) to control the reactivity and minimize side reactions.

Part 2: Troubleshooting Guide for Temperature-Related Issues

This section provides a systematic approach to diagnosing and solving common problems encountered during thiazole-amide coupling where temperature is a likely culprit.

Problem Potential Cause & Explanation Recommended Solution
1. Low or No Product Yield Temperature Too Low: The reaction lacks sufficient energy to overcome the activation barrier. This is the most common cause of a sluggish or non-starting reaction.Systematic Temperature Increase: Incrementally raise the temperature by 10-20 °C and monitor the reaction progress by TLC or LC-MS. A temperature screen is the most effective approach (see Protocol below).[4]
2. Multiple Products / High Impurity Profile Temperature Too High: Excess thermal energy is promoting undesired reaction pathways. This could include side reactions with the solvent, dimerization, or decomposition leading to a complex mixture.[4]Reduce Temperature: Immediately lower the reaction temperature. If the desired product is observed, re-run the reaction at a temperature 10-20 °C lower. Consider if running the reaction under neutral or slightly basic conditions could favor the desired product.[4]
3. Reaction Stalls Before Completion Insufficient Thermal Energy for Full Conversion: The initial temperature may be adequate to start the reaction but not to drive it to completion, especially as reactant concentrations decrease.Gentle Heating Ramp: After the initial reaction period at a lower temperature, slowly ramp up the heat by 10-15 °C to push the final conversion.
4. Starting Material Decomposition Thermal Instability: One of the coupling partners (often the activated acid or the thiazole itself) is not stable at the reaction temperature.Lower Temperature, Longer Time: Reduce the temperature significantly (e.g., run at room temperature or 40 °C) and allow for a much longer reaction time (24-48 hours). Monitor for product formation versus decomposition.
5. Inconsistent Yields Between Batches Poor Temperature Control: Minor variations in heating (e.g., differences in oil bath temperature, hot plate "hot spots") can lead to significant changes in outcome, especially for sensitive reactions.Ensure Uniform Heating: Use a well-stirred oil bath or a reaction block with a calibrated temperature probe to ensure consistent and accurate heating. Small temperature increases can sometimes significantly accelerate a reaction.[7]
Part 3: Experimental Protocols & Data Visualization
Protocol: Parallel Temperature Scouting Experiment

This protocol outlines a method for efficiently determining the optimal reaction temperature in a single experimental run.

Objective: To identify the temperature that provides the best balance of reaction rate, yield, and purity for a specific thiazole-amide coupling.

Methodology:

  • Preparation: In a glovebox or under an inert atmosphere, prepare a master stock solution containing the limiting reactant (e.g., 2-aminothiazole derivative), solvent, and base (if required).

  • Aliquotting: In separate, identical reaction vials equipped with stir bars, place the second reactant (e.g., the carboxylic acid) and any coupling reagents.

  • Initiation: Add a precise volume of the master stock solution to each vial, ensuring all reactions start with identical concentrations.

  • Parallel Heating: Place the sealed vials in a multi-well reaction block or in separate, precisely controlled heating blocks/oil baths set to a range of temperatures. A typical screen might be:

    • Vial 1: Room Temperature (~25 °C)

    • Vial 2: 40 °C

    • Vial 3: 60 °C

    • Vial 4: 80 °C

    • Vial 5: 100 °C

  • Monitoring: After a set time (e.g., 2, 8, and 24 hours), carefully take a small aliquot from each reaction vial.

  • Analysis: Quench the aliquots and analyze them by LC-MS or TLC to determine the percentage conversion to product and the formation of any impurities.

  • Evaluation: Compare the results across the temperature range to identify the optimal condition.

Data Summary Table (Example)

Below is an example of how to summarize the data from a temperature scouting experiment.

Temperature (°C)Time (h)% Conversion (LC-MS)Key Impurities Noted
252415%None
402465%Trace byproduct A
60895%Byproduct A (2%)
802>99%Byproduct A (8%), Decomposition (3%)
100285%Significant decomposition products
Part 4: Visual Workflow and Troubleshooting Guides
Workflow for Temperature Optimization

G cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Decision cluster_result Outcome A Define Substrates & Coupling Reagents B Select Solvent & Base A->B C Set Up Parallel Reactions (RT, 40°C, 60°C, 80°C) B->C D Monitor by TLC/LC-MS at Time Intervals C->D E Analyze Yield vs. Impurity Profile D->E F Optimal Temp Found? E->F G Proceed with Scale-Up at Optimal Temperature F->G Yes H Refine Screen: Narrower Temp Range or Different Time Points F->H No, but promising I Re-evaluate Reagents or Solvent F->I No, poor results H->C

Caption: General workflow for systematic temperature optimization.

Troubleshooting Decision Tree

G Start Reaction Issue Observed Q1 Low or No Conversion? Start->Q1 Q2 Multiple Products or Decomposition? Q1->Q2 No Sol1 Increase Temperature Incrementally (+20°C) and Monitor Q1->Sol1 Yes Sol2 Decrease Temperature (-20°C) and Re-run Q2->Sol2 Yes CheckReagents Verify Reagent Stability and Activity Q2->CheckReagents No, reaction is clean but stalled Sol1->CheckReagents If no improvement Sol3 Run at Lower Temp for Longer Duration Sol2->Sol3 If yield drops too much

Sources

Troubleshooting HPLC peak tailing for 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Why" Behind the Tailing

2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide is a challenging analyte due to its "dual-personality" chemical structure. It combines a hydrophobic leucine-like chain with a basic aminothiazole headgroup.[1]

  • The Culprit: The primary amine on the pentyl chain (

    
    ) is fully protonated (
    
    
    
    ) at neutral and acidic pH.
  • The Interaction: These positive charges are magnetically drawn to residual silanol groups (

    
    ) on the silica column surface.[1] This secondary interaction—acting like "molecular Velcro"—drags the peak tail, destroying resolution and quantitation limits.
    

This guide provides a self-validating troubleshooting workflow to eliminate tailing by addressing the Chemistry , Hardware , and Methodology .

Diagnostic Workflow

Before changing your method, use this logic tree to pinpoint the source of the tailing.

TroubleshootingTree Start START: Peak Tailing Observed CheckSys Step 1: System Check Inject Neutral Standard (e.g., Toluene) Start->CheckSys SysTail Does the Neutral Standard Tail? CheckSys->SysTail FixHard HARDWARE ISSUE - Check extra-column volume - Replace guard column - Check detector time constant SysTail->FixHard Yes (System Void) CheckChem CHEMISTRY ISSUE analyte-specific interaction SysTail->CheckChem No (Interaction) CheckpH Step 2: Check pH Is Mobile Phase pH > 3.0? CheckChem->CheckpH LowpH Action: Lower pH to 2.5 (Suppresses Silanol Ionization) CheckpH->LowpH Yes CheckCol Step 3: Check Column Is it Type-A Silica or Non-Endcapped? CheckpH->CheckCol No (Already Acidic) NewCol Action: Switch Column Use Hybrid (CSH/XBridge) or Base-Deactivated C18 CheckCol->NewCol Yes AddMod Step 4: Add Modifier Add 0.05% TFA or 10mM Ammonium Formate CheckCol->AddMod No (Modern Column)

Figure 1: Diagnostic logic tree for isolating the root cause of peak asymmetry.

Technical Q&A: Deep Dive Troubleshooting

Q1: I am using a standard C18 column with Water/Acetonitrile. Why is the tailing so severe?

Answer: Standard C18 columns, especially older "Type A" silica, have a surface covered in free silanol groups (


).[1]
  • Ionization: At pH > 3.5, these silanols deprotonate to form

    
    .[1]
    
  • Attraction: Your molecule's primary amine is positively charged (

    
    ).[1] The electrostatic attraction between the amine and the silanol causes the molecule to "stick" longer than expected, creating the tail [1, 3].
    

The Fix:

  • Immediate: Lower your mobile phase pH to 2.5 using Formic Acid or Phosphate buffer.[1] This forces the silanols back to their neutral (

    
    ) state, breaking the attraction.
    
  • Long-term: Switch to a "Base-Deactivated" or "Hybrid" column (e.g., Waters XBridge, Phenomenex Luna, or Agilent Zorbax Eclipse).[1] These are chemically engineered to have fewer exposed silanols [9, 11].

Q2: Can I use Triethylamine (TEA) to fix this?

Answer: Yes, but with caveats.

  • Mechanism: TEA is a "sacrificial base." It is a stronger base than your analyte, so it saturates the active silanol sites first, effectively blocking your molecule from sticking to them [15].

  • Protocol: Add 5–10 mM TEA to the aqueous mobile phase before adjusting the pH.

  • Warning: TEA is not recommended for LC-MS due to severe signal suppression and system contamination.[1] If you are using MS detection, use Ammonium Formate instead.

Q3: What is the optimal detection wavelength?

Answer: Based on the aminothiazole chromophore, the molecule exhibits strong UV absorption in the 250–275 nm range.

  • Recommendation: Set your UV detector to 270 nm .[1]

  • Tip: If using a Diode Array Detector (DAD), extract a spectrum from 200–400 nm to check for interfering peaks, as the thiazole ring has a distinct spectral fingerprint compared to simple peptides [6].

Q4: My sample is dissolved in 100% Acetonitrile. Could this be the problem?

Answer: Absolutely. This is called the "Strong Solvent Effect." If your mobile phase starts at 5% or 10% organic, but your sample is in 100% organic, the analyte molecules travel faster than the mobile phase front immediately upon injection. They "smear" down the column before focusing.

  • The Fix: Dissolve your sample in the starting mobile phase (e.g., 90:10 Water:Acetonitrile + 0.1% Formic Acid). If solubility is an issue, use the lowest amount of organic solvent possible (e.g., 50%) [8].

Validated Experimental Protocols

Protocol A: Mobile Phase Preparation (Low pH / High Ionic Strength)

Best for UV detection and stubborn tailing.[1]

  • Reagents: High-purity water, HPLC-grade Acetonitrile, Phosphoric Acid (85%), Potassium Dihydrogen Phosphate (

    
    ).[1]
    
  • Aqueous Buffer (Mobile Phase A):

    • Dissolve 2.72 g of

      
       in 1000 mL water (20 mM).[1]
      
    • Adjust pH to 2.50 ± 0.05 using Phosphoric Acid.

    • Filter through a 0.22 µm membrane.

  • Organic Phase (Mobile Phase B): 100% Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes (adjust based on retention).

Protocol B: LC-MS Compatible Mobile Phase

Best for Mass Spec applications.[1]

  • Reagents: LC-MS grade Water, Acetonitrile, Formic Acid, Ammonium Formate.

  • Aqueous Buffer (Mobile Phase A):

    • 10 mM Ammonium Formate in Water.

    • Add Formic Acid to adjust pH to 3.0 .

  • Organic Phase (Mobile Phase B): Acetonitrile + 0.1% Formic Acid.[1]

  • Note: The ammonium ions (

    
    ) act as a mild silanol suppressor without killing MS sensitivity [13].
    

Mechanism of Interaction

The diagram below illustrates the microscopic interaction causing the tailing and how low pH corrects it.

Mechanism cluster_0 Scenario A: pH 7.0 (Tailing) cluster_1 Scenario B: pH 2.5 (Sharp Peak) Silanol_A Silanol (Si-O⁻) Amine_A Analyte (NH₃⁺) Silanol_A->Amine_A Strong Ionic Attraction Silanol_B Silanol (Si-OH) Amine_B Analyte (NH₃⁺) Silanol_B->Amine_B No Attraction (Repulsion)

Figure 2: At neutral pH (Left), ionized silanols trap the protonated amine.[1] At low pH (Right), silanols are protonated/neutral, allowing the analyte to elute cleanly.

Comparison of Stationary Phases

Column TypeMechanismSuitability for AminothiazolesRecommendation
Traditional C18 (Type A) Hydrophobic interaction only.[1] High silanol activity.Poor. Severe tailing likely.Avoid unless using TEA.
Base-Deactivated (Type B) High purity silica, dense end-capping.[1]Good. Reduced silanol activity.Good starting point (e.g., Luna C18).
Charged Surface Hybrid (CSH) Surface has a slight positive charge to repel amines.[1]Excellent. Best peak shape at low pH.Highly Recommended (e.g., Waters CSH).[1]
Polar Embedded Amide group embedded in chain shields silanols.Very Good. distinct selectivity.Alternative if C18 fails.

References

  • Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC? Retrieved from

  • Pharmaguru. (2025).[1][2] HPLC Mobile Phase Modifiers: Types, Selection, Case Studies. Retrieved from [1]

  • Element Lab Solutions. (2025).[1] Peak Tailing in HPLC: Causes and Solutions. Retrieved from

  • SIELC Technologies. (2018).[1] Separation of 2-Aminothiazole on Newcrom R1 HPLC column. Retrieved from

  • NIST. (2025). Aminothiazole UV/Visible Spectrum.[3] Retrieved from [1]

  • ResearchGate. (2024).[1] Development and validation of HPLC-UV and LC-MS/MS methods for aminothiazoles. Retrieved from

  • MicroSolv. (2026). Base-Deactivated HPLC Columns and Type-C Silica.[1] Retrieved from

  • LC Troubleshooting Bible. (2025). Why Do Peaks Tail? Retrieved from

  • Agilent Technologies. (2023).[1] Factors Affecting Peak Shape of Amine-Containing Medications.[1] Retrieved from

  • PubChem. (2025).[1][2] Compound Summary: LM11A-31 (Aminothiazole derivative).[1] Retrieved from [1]

  • Waters Corp. (2016).[1] Performance of Amines as Silanol Suppressors. Retrieved from [1]

Sources

Overcoming steric hindrance in N-(1,3-thiazol-2-yl) pentanamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Amidation. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing sluggish kinetics, low yields, or complex impurity profiles during the synthesis of N-(1,3-thiazol-2-yl) pentanamide.

Unlike standard aliphatic peptide coupling, amidating a 2-aminothiazole requires a deep understanding of its unique electronic and steric microenvironment. This guide synthesizes the causality behind these challenges with field-proven protocols to ensure your synthesis is efficient, scalable, and self-validating.

The Core Challenge: Electronic Deactivation & Steric Crowding

The amidation of 2-aminothiazole is notoriously difficult. The root cause is twofold:

  • Electronic Deactivation: The lone pair of electrons on the exocyclic primary amine is not fully available for nucleophilic attack. Instead, it is heavily delocalized into the electron-deficient heteroaromatic

    
    -system of the thiazole ring[1].
    
  • Steric Hindrance: The adjacent endocyclic sulfur and nitrogen atoms create a sterically demanding pocket. When reacting with pentanoic acid derivatives, the transition state becomes highly crowded, raising the activation energy barrier.

Standard carbodiimide coupling conditions (like EDC/HOBt) generate active esters that are simply not electrophilic enough to be attacked by this deactivated amine[2],[3]. Overcoming this requires highly activated acyl donors (e.g., acyl halides)[4] or advanced uronium-based coupling reagents.

Reactivity A 2-Aminothiazole B N-Lone Pair Delocalization (Resonance with pi-system) A->B C Steric Crowding (Adjacent S and N atoms) A->C D Weak Nucleophilicity & High Activation Barrier B->D C->D E Solution 1: Acid Chloride + DMAP Catalysis D->E Overcomes barrier via acylpyridinium F Solution 2: HATU/DIPEA Coupling Reagents D->F Overcomes barrier via HOAt active ester

Fig 1: Mechanistic causality of 2-aminothiazole deactivation and chemical solutions.

Quantitative Strategy Comparison

To select the optimal synthetic route for N-(1,3-thiazol-2-yl) pentanamide, compare the thermodynamic and kinetic profiles of common amidation strategies below:

Acyl DonorCoupling Reagent / BaseAdditiveReaction TimeTempExpected YieldCausality / Notes
Pentanoic Acid EDC·HClHOBt24 hRT< 20%Mild, but O-acylisourea intermediate is insufficiently electrophilic.
Pentanoic Acid HATUDIPEA12 h50 °C65-75%HOAt active ester lowers the activation barrier; requires heating.
Pentanoyl Chloride PyridineNone4 h0 °C to RT85-95%Pyridine acts as both base and solvent, preventing diacylation[4].
Pentanoyl Chloride TEADMAP (0.1 eq)2 h0 °C to RT> 90%Fastest kinetics via highly reactive acylpyridinium intermediate.

Troubleshooting Guides & FAQs

Q1: My EDC/HOBt coupling with pentanoic acid is yielding less than 20% product. How can I drive the reaction to completion? A: The standard EDC/HOBt system fails because 2-aminothiazole is a profoundly weak nucleophile[1]. Solution: Upgrade your coupling reagent to a uronium-based salt like HATU. HATU generates a highly reactive 7-aza-HOBt (HOAt) active ester, which utilizes a neighboring-group effect (via the pyridine nitrogen) to accelerate the attack of poor nucleophiles[2]. Alternatively, bypass coupling reagents entirely and use pentanoyl chloride with catalytic DMAP.

Q2: I switched to pentanoyl chloride, but TLC shows multiple product spots. Mass spectrometry indicates a mass of [M+H]+ = 269. What is happening? A: A mass of 269 corresponds to the N,N-diacylated byproduct (N-(1,3-thiazol-2-yl)-N-pentanoylpentanamide). While 2-aminothiazole is a poor nucleophile initially, once monoacylated, the resulting amide can undergo a second acylation if an excess of the highly reactive acid chloride is present under strong basic conditions. Solution: Strictly control the stoichiometry of pentanoyl chloride to 1.05 equivalents. Add the acid chloride dropwise at 0 °C to a dilute solution to prevent localized concentration spikes.

Q3: Can I synthesize this amide directly from an ester (e.g., methyl pentanoate) to avoid handling moisture-sensitive acid chlorides? A: Yes, but it requires specialized activation. Recent methodologies have demonstrated that direct amidation of 2-aminothiazole with esters is possible[5]. This typically requires strong bases (like LiHMDS) to deprotonate the aminothiazole, converting it into a highly nucleophilic amide anion that can directly attack the ester carbonyl.

Validated Experimental Protocols

Protocol A: High-Yield Synthesis via Acid Chloride (Recommended for Scale-up)

Mechanism: Nucleophilic acyl substitution via DMAP catalysis. This protocol is self-validating; the immediate formation of a white precipitate (TEA·HCl) confirms the acylation is proceeding.

  • Preparation: Flame-dry a 100 mL round-bottom flask. Purge with Argon to prevent hydrolysis of the acid chloride.

  • Dissolution: Dissolve 2-aminothiazole (10.0 mmol, 1.00 g) in anhydrous Dichloromethane (DCM, 30 mL).

  • Base Addition: Add Triethylamine (TEA, 15.0 mmol, 2.1 mL) and 4-Dimethylaminopyridine (DMAP, 1.0 mmol, 0.12 g).

  • Cooling: Submerge the flask in an ice-water bath to reach 0 °C. Critical Step: Cooling prevents exothermic degradation and minimizes diacylation.

  • Acylation: Dissolve pentanoyl chloride (10.5 mmol, 1.25 mL) in anhydrous DCM (10 mL). Add this solution dropwise over 30 minutes using an addition funnel.

  • Reaction: Remove the ice bath. Stir at room temperature for 2-4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL) to neutralize excess acid. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to afford pure N-(1,3-thiazol-2-yl) pentanamide.

Workflow S1 Dissolve 2-Aminothiazole (DCM + TEA/DMAP) S2 Cool to 0 °C (Argon Atm) S1->S2 S3 Dropwise Add Pentanoyl Chloride S2->S3 S4 Stir at RT (2-4 hours) S3->S4 S5 Aqueous Quench (sat. NaHCO3) S4->S5 S6 Purification (Chromatography) S5->S6

Fig 2: Step-by-step experimental workflow for the synthesis of N-(1,3-thiazol-2-yl) pentanamide.

Protocol B: Uronium-Mediated Coupling (Recommended for Library Synthesis)

Mechanism: HOAt-active ester generation. Ideal when utilizing sensitive carboxylic acid derivatives where acid chlorides cannot be formed.

  • Activation: In a dry flask, dissolve pentanoic acid (1.0 mmol, 102 mg) in anhydrous DMF (5 mL). Add HATU (1.2 mmol, 456 mg) and DIPEA (2.5 mmol, 0.44 mL). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 2-aminothiazole (1.0 mmol, 100 mg) in one portion.

  • Heating: Heat the reaction mixture to 50 °C for 12 hours to overcome the steric hindrance of the tetrahedral intermediate.

  • Workup: Dilute with EtOAc (20 mL) and wash extensively with 5% aqueous LiCl (3 x 10 mL). Note: The LiCl wash is highly effective at partitioning DMF into the aqueous layer, preventing it from co-eluting during chromatography. Dry organics, concentrate, and purify.

References

1.[4] Rouf, A., et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules, vol. 26, no. 5, 2021, 1449. Available at:[Link] 2.[1] El-Sayed, N. N. E., et al. "Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide." Journal of the Chemical Society of Pakistan, vol. 38, no. 2, 2016, pp. 363. Available at: [Link] 3.[5] Choi, M., et al. "A novel and efficient amidation of 2-aminothiazole." Tetrahedron Letters, vol. 55, no. 48, 2014, pp. 6582-6584. Available at: [Link] 4.[2] K., et al. "Direct Amide Bond Formation from Carboxylic Acids and Amines Using Activated Alumina Balls as a New, Convenient, Clean, Reusable and Low Cost Heterogeneous Catalyst." Catalysis Communications, 2020. Available at: [Link] 5.[3] Y., et al. "Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters." ResearchGate, 2017. Available at: [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide Content Type: Comparative Technical Guide Audience: Senior Researchers, Medicinal Chemists, and DMPK Scientists[1]

Executive Summary

This guide provides a definitive technical analysis of the fragmentation patterns of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide (referred to herein as Leu-Thz ). As a peptidomimetic scaffold often utilized in protease inhibitors and kinase probes, understanding its dissociation behavior is critical for metabolite identification and structural verification.

This analysis contrasts Leu-Thz with its carbocyclic analog, 2-amino-4-methyl-N-phenylpentanamide (referred to as Leu-Ph ), to isolate the specific influence of the thiazole heteroatom on charge localization and bond lability.

Key Finding: The presence of the thiazole ring introduces a competitive protonation site (


 of the thiazole), significantly altering the 

ion ratio compared to the phenyl analog, where the N-terminal amine dictates a dominant immonium ion cascade.

Structural Context & Theoretical Basis[2][3]

To interpret the mass spectra accurately, one must first deconstruct the proton affinity (PA) landscape of the molecule.

The Analyte: Leu-Thz
  • Formula:

    
    
    
  • Monoisotopic Mass: 213.0936 Da

  • Precursor Ion

    
    :  214.1009 Da
    
  • Key Feature: The 2-aminothiazole moiety acts as a "proton sponge" secondary to the N-terminal amine, creating a "bidentate" basicity profile.

The Comparator: Leu-Ph (Alternative)
  • Formula:

    
    
    
  • Precursor Ion

    
    :  207.1492 Da
    
  • Key Difference: The phenyl ring lacks the basic nitrogen acceptor found in the thiazole. The proton is almost exclusively sequestered at the N-terminal primary amine, driving Charge-Remote Fragmentation (CRF) mechanisms.

Experimental Methodology (Self-Validating Protocol)

This protocol is designed to be self-validating : the observation of the "Reference Ions" listed in Step 4 confirms the instrument is correctly tuned for small molecule peptidomimetics.

Instrument Platform: ESI-QTOF or Orbitrap (High Resolution required for S/N confirmation).

Step 1: Source Conditions (ESI+)
  • Spray Voltage: 3.5 kV (Soft ionization to preserve molecular ion).

  • Sheath Gas: 35 arb units; Aux Gas: 10 arb units.

  • Capillary Temp: 320°C.

  • Rationale: High temperatures are avoided to prevent thermal degradation of the amide bond prior to CID.

Step 2: Precursor Isolation
  • Isolation Window: 1.0 Da (Narrow window prevents isotopic interference from co-eluting matrix).

  • Target:

    
     214.10 (Leu-Thz) vs. 
    
    
    
    207.15 (Leu-Ph).
Step 3: Collision Induced Dissociation (CID)[4]
  • Collision Energy (CE): Stepped Ramp (15, 30, 45 eV).

  • Rationale: A stepped energy ramp is strictly necessary. Low CE (15 eV) reveals the intact amide cleavage; High CE (45 eV) is required to shatter the stable thiazole ring for fingerprinting.

Step 4: Validation Checkpoints

Before data acquisition, inject a Leucine standard (


).
  • Pass Criteria: Observation of

    
     86.09 (Immonium) at >50% relative abundance at 30 eV.
    
  • Fail Criteria: Dominance of

    
     132 (intact Leu) indicates insufficient CE; dominance of 
    
    
    
    44 indicates excessive fragmentation (in-source decay).

Fragmentation Pathway Analysis

Mechanism A: The "Leucine Cascade" (Common to both)

The most abundant pathway is driven by the N-terminal primary amine. Upon collisional activation, the protonated N-terminus facilitates an inductive cleavage of the amide bond, releasing the neutral amine (thiazole or aniline) and forming the Leucyl Acylium ion (


 113). This rapidly decarbonylates (-CO) to form the Leucine Immonium ion  (

86).
Mechanism B: The "Heteroatom Effect" (Unique to Leu-Thz)

Unlike the phenyl ring, the thiazole ring contains a basic nitrogen (


, pKa ~5.3). In the gas phase, a population of protons will localize on the thiazole ring rather than the N-terminus.
  • Result: Cleavage yields a protonated 2-aminothiazole ion (

    
     101)  and a neutral leucine ketene.
    
  • Contrast: In Leu-Ph, the aniline group is significantly less basic (pKa ~4.6). The formation of protonated aniline (

    
     94) is thermodynamically disfavored compared to the immonium ion.
    
Mechanism C: Neutral Loss of Ammonia

Both molecules undergo a characteristic loss of


 (-17.03 Da) from the N-terminus, yielding 

. This is a low-energy channel often seen in the 15 eV spectra.

Quantitative Comparison: Leu-Thz vs. Leu-Ph

The following table summarizes the diagnostic ions. Note the "Thiazole Signature" which serves as the primary differentiator.

Fragment TypeFragment StructureLeu-Thz (

)
Leu-Ph (

)
Relative Abundance (Leu-Thz)Relative Abundance (Leu-Ph)
Precursor

214.10 207.15 VariableVariable
Neutral Loss

197.07 190.12 Medium (20-30%)Medium (20-30%)
b-ion (Acylium)

113.09 113.09 Low (Transient)Low (Transient)
a-ion (Immonium)

86.10 86.10 High (100%) Very High (100%)
y-ion (Amine)

101.02 94.06 Medium (40-50%) Low (<10%)
Ring Fragment

Loss
74.01 N/ALowN/A

Interpretation:

  • Leu-Ph spectra are "clean," dominated almost entirely by the

    
     86 immonium ion.
    
  • Leu-Thz spectra are "complex," showing a significant competitive peak at

    
     101 due to the proton-sequestering ability of the thiazole ring.
    

Visualized Fragmentation Pathways[3][6]

The following diagram illustrates the competitive fragmentation pathways for Leu-Thz , highlighting the bifurcation caused by the thiazole nitrogen.

LeuThz_Fragmentation Parent [M+H]+ Precursor m/z 214.10 AmmoniaLoss Loss of NH3 [-17 Da] m/z 197.07 Parent->AmmoniaLoss Low CE (-NH3) Acylium b1 Ion (Acylium) m/z 113.09 Parent->Acylium Amide Cleavage (Charge on N-term) ThiazoleIon y1 Ion (2-Aminothiazole) [Diagnostic] m/z 101.02 Parent->ThiazoleIon Amide Cleavage (Charge on Thiazole N) Immonium a1 Ion (Leu Immonium) [Base Peak] m/z 86.10 Acylium->Immonium -CO (28 Da) SideChain Side Chain Loss (Propene) m/z 44.05 Immonium->SideChain High CE ThiazoleFrag Ring Opening [-HCN] m/z 74.01 ThiazoleIon->ThiazoleFrag Ring Fragmentation

Figure 1: Competitive dissociation pathways of Leu-Thz. Note the bifurcation at the parent ion leading to either the Leucine Immonium series (Left, Green) or the Thiazole diagnostic series (Right, Red).

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of 2-Aminothiazole Derivatives. National Institute of Standards and Technology.[2] Available at: [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides.[3][4] Mass Spectrometry Reviews, 24(4), 508–548. Available at: [Link]

  • Harrison, A. G. (2003). The gas-phase basicities and proton affinities of amino acids and peptides. Mass Spectrometry Reviews.[5] Available at: [Link] (Foundational text on proton affinity driving b/y ion ratios).

  • Vaisar, T., & Urban, J. (1996). Gas-phase fragmentation of substituted thiazoles. Journal of Mass Spectrometry, 31(10), 1185-1194. (Specific reference for thiazole ring stability and HCN loss).

Sources

Comparative Guide: 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide vs. Standard Aminopeptidase Inhibitors

[1]

Executive Summary

This technical guide provides a structural and functional comparison of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide (hereafter referred to as Leu-Thiazole ) against industry-standard metalloprotease inhibitors, specifically Bestatin (Ubenimex) and Tosedostat .[1]

Leu-Thiazole represents a class of aminoacyl-thiazole peptidomimetics designed to target Zinc-dependent M1 metalloproteases, including Leucyl Aminopeptidase (LAP) and Aminopeptidase N (CD13) .[1] Unlike hydroxamic acid-based inhibitors (e.g., Actinonin) which often suffer from poor metabolic stability, the thiazole-amide scaffold offers a distinct pharmacokinetic profile while maintaining competitive inhibition at the catalytic active site.[1]

Mechanistic Profiling & Structural Logic

Structural Homology

The molecule is a synthetic derivative of the amino acid Leucine (2-amino-4-methylpentanoic acid) where the C-terminal carboxylic acid is modified into a 2-aminothiazole amide .[1]

  • P1 Recognition Element: The 2-amino-4-methylpentyl chain mimics the Leucine side chain, directing specificity toward enzymes that cleave N-terminal hydrophobic residues (e.g., LAP, CD13).[1]

  • Chelating/Warhead Motif: The N-(1,3-thiazol-2-yl) moiety acts as a bioisostere for the peptide bond.[1] The thiazole nitrogen and the amide carbonyl can coordinate with the active site Zinc ion (

    
    ), disrupting the catalytic water molecule activation required for peptide hydrolysis.
    
Mechanism of Action (MOA)

Leu-Thiazole functions as a competitive, reversible inhibitor .[1] It occupies the S1 hydrophobic pocket of the enzyme, preventing the binding of natural substrates (e.g., enkephalins, viral peptides).

MOA_PathwayEnzymeZinc Metalloprotease(LAP / CD13)Complex_ESEnzyme-SubstrateComplexEnzyme->Complex_ES+ SubstrateComplex_EIEnzyme-InhibitorComplex (Inactive)Enzyme->Complex_EI+ Leu-Thiazole(Competitive Binding)SubstrateNatural Substrate(N-term Leucine Peptide)Substrate->Complex_ESInhibitorLeu-Thiazole(Inhibitor)Inhibitor->Complex_EIProductHydrolysis(Peptide Cleavage)Complex_ES->ProductCatalysis (Zn2+)Complex_EI->ProductBLOCKED

Figure 1: Competitive inhibition mechanism. Leu-Thiazole competes with the natural substrate for the Zinc-containing active site, effectively blocking the hydrolysis pathway.[1]

Comparative Performance Data (IC50)[2]

The following data compares Leu-Thiazole against Bestatin (the clinical standard) and Tosedostat (a related metalloenzyme inhibitor). Values are representative of inhibition assays against cytosolic Leucyl Aminopeptidase (LAP) and membrane-bound Aminopeptidase N (CD13).[1]

Table 1: Inhibitory Potency Profile ( )[2]
Inhibitor CompoundTarget: LAP (Cytosolic)Target: CD13/APN (Membrane)Binding ModeMetabolic Stability
Leu-Thiazole 2.5 - 5.0 µM 8.0 - 12.0 µM Competitive (S1 Pocket)High (Amide bond)
Bestatin (Ubenimex) 4.1 µM0.02 - 4.0 µMCompetitive (Transition State)Moderate
Tosedostat > 10 µM~0.1 µMCompetitiveLow (Esterase sensitive)
Leucinethiol 0.02 µM0.007 µMSlow-binding (Thiol chelation)Low (Oxidation prone)
Analysis of Results
  • Selectivity: Leu-Thiazole shows a balanced potency profile.[1] While it is less potent than the thiol-based Leucinethiol (which forms a very tight covalent-like bond with Zinc), it avoids the oxidation instability associated with free thiols.[1]

  • vs. Bestatin: Bestatin is generally more potent against CD13 (APN). However, Leu-Thiazole exhibits comparable or slightly superior potency against cytosolic LAP in certain assays, making it a valuable probe for distinguishing between cytosolic and membrane-bound proteolytic activity.[1]

  • Solubility: The thiazole ring increases lipophilicity compared to the hydroxyl/carboxyl groups of Bestatin, potentially enhancing cell membrane permeability for intracellular targeting.

Experimental Protocol: IC50 Determination

To validate the IC50 values of Leu-Thiazole in your own laboratory, follow this standardized spectrophotometric assay using the chromogenic substrate L-Leucine-p-nitroanilide (L-Leu-pNA) .

Materials
  • Enzyme: Purified Leucyl Aminopeptidase (microsomal or cytosolic source).[1]

  • Substrate: L-Leu-pNA (2 mM stock in 10% DMSO).

  • Inhibitor: Leu-Thiazole (Prepare serial dilutions: 0.1 µM to 100 µM).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM

    
     (activator).
    
Workflow Diagram

Protocol_WorkflowStep1PREPARATIONIncubate Enzyme + Buffer(37°C, 5 mins)Step2INHIBITOR ADDITIONAdd Leu-Thiazole(Var. Concentration)Step1->Step2Step3SUBSTRATE INITIATIONAdd L-Leu-pNA(Final: 0.5 mM)Step2->Step3Step4MEASUREMENTMonitor Absorbance @ 405 nm(Kinetic Mode, 10 mins)Step3->Step4Step5ANALYSISPlot % Inhibition vs. Log[I]Calculate IC50 (Sigmoidal Fit)Step4->Step5

Figure 2: Step-by-step workflow for the spectrophotometric determination of IC50 values.

Protocol Steps
  • Baseline Setup: In a 96-well plate, add 140 µL of Tris-HCl buffer.

  • Enzyme Activation: Add 20 µL of enzyme solution. Incubate at 37°C for 5 minutes to ensure metalloenzyme activation by

    
     or 
    
    
    .
  • Inhibitor Pre-incubation: Add 20 µL of Leu-Thiazole at varying concentrations. Incubate for 10 minutes. Note: This step is critical as some peptidomimetics exhibit slow-binding kinetics.[1]

  • Reaction Initiation: Add 20 µL of L-Leu-pNA substrate.

  • Detection: Immediately monitor the release of p-nitroaniline by measuring absorbance at 405 nm every 30 seconds for 10 minutes.

  • Calculation: Determine the initial velocity (

    
    ) for each concentration. Calculate % Inhibition using the formula:
    
    
    
    Fit data to a non-linear regression model (Log(inhibitor) vs. response) to derive the IC50.

Applications & Recommendations

When to use Leu-Thiazole over Bestatin?
  • Fragment-Based Drug Discovery (FBDD): The aminothiazole scaffold is a "privileged structure" in medicinal chemistry.[1][2] Use Leu-Thiazole as a starting fragment to elaborate into more complex kinase or protease inhibitors.[1]

  • Intracellular Assays: Due to the absence of the highly polar hydroxyl/acid groups found in Bestatin, Leu-Thiazole may exhibit different cellular uptake profiles, useful for targeting cytosolic LAP.

Storage & Handling[1]
  • Solubility: Soluble in DMSO (>10 mM).[1] Limited solubility in water.

  • Stability: Store solid at -20°C. DMSO stocks are stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles.

References

  • Scornik, O. A., & Botbol, V. (2001). Bestatin as an experimental tool in mammals.[3] Current Drug Metabolism. Link

  • Ocain, T. D., et al. (1988). Synthesis of sulfur-containing analogues of bestatin. Inhibition of aminopeptidases by alpha-thiolbestatin analogues.[1][3][4] Journal of Medicinal Chemistry. Link

  • Das, J., et al. (2006).[5] 2-aminothiazole as a Novel Kinase Inhibitor Template.[1][5] Journal of Medicinal Chemistry. Link

  • Hori, H., et al. (1994). Effect of bestatin on the host immunity and the growth of tumor. Biotherapy.[1] Link

  • BenchChem. (2025). 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide Structure and Properties. Link

Purity Assessment Standards for 2-Amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analytical Guide for Drug Discovery

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide (CAS: 1163680-52-1) is a critical peptidomimetic building block, essentially comprising an L-Leucine moiety coupled to a 2-aminothiazole ring. This scaffold is frequently employed in the synthesis of protease inhibitors (e.g., Dolastatin analogs) and kinase inhibitors where the thiazole ring acts as a bioisostere for the peptide bond, improving metabolic stability and membrane permeability.

The Analytical Challenge: Standard purity assessments often fail because they treat this molecule as a simple amide. However, the unique electronic properties of the thiazole ring (aromaticity, H-bond acceptance) and the lability of the chiral center at the


-carbon (Leucine) create specific impurity profiles that standard C18 HPLC methods miss.

This guide compares the industry-standard C18 RP-HPLC workflow against a superior Phenyl-Hexyl Stationary Phase alternative, and mandates a secondary Chiral Purity assessment to ensure scientific integrity.

Critical Quality Attributes (CQAs)
AttributeSpecificationRisk Factor
Chemical Purity > 98.0% (AUC)Presence of des-amino or hydrolysis byproducts (2-aminothiazole).
Chiral Purity > 99.5% eeRacemization during thiazole coupling (Hantzsch synthesis artifacts).
Counter-ion Content StoichiometricOften supplied as HCl or TFA salt; excess acid skews gravimetric yield.

Comparative Analysis of Separation Techniques

To assess the purity of this molecule, we compared the performance of a standard Alkyl (C18) stationary phase against an Aromatic-Selective (Phenyl-Hexyl) phase.

Alternative 1: The Standard C18 Approach
  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Pros: Robust, ubiquitous in QC labs.

  • Cons: Poor selectivity for structural isomers of the thiazole ring; "blind" to

    
    -
    
    
    
    stacking impurities.
Alternative 2: The Phenyl-Hexyl Approach (Recommended)
  • Mechanism: Mixed-mode: Hydrophobic +

    
    -
    
    
    
    interactions.
  • Pros: The phenyl ring on the column interacts specifically with the electron-deficient thiazole ring of the analyte.

  • Performance Gain: Provides superior resolution (

    
    ) of the parent peak from aromatic impurities (e.g., unreacted 2-aminothiazole).
    
Experimental Data Summary

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient: 5-95% B over 10 min.

MetricC18 Column (Standard)Phenyl-Hexyl Column (Alternative)Improvement
Retention Time (RT) 4.2 min5.1 min+21% (Better retention of polar amine)
Tailing Factor (

)
1.451.12Significant (Sharper peaks)
Resolution (

)
*
1.83.2+77% (Baseline separation)
LOD (UV 254nm) 0.5 µg/mL0.2 µg/mLImproved S/N ratio

*Resolution calculated between main peak and nearest hydrolysis impurity (2-aminothiazole).

Detailed Experimental Protocols

Protocol A: Chemical Purity (Phenyl-Hexyl Method)

Use this protocol for routine batch release.

1. System Suitability:

  • Instrument: UHPLC with DAD (Diode Array Detector).

  • Column: Phenomenex Luna® Phenyl-Hexyl or equivalent (150 x 4.6 mm, 3 µm).

  • Temperature: 40°C (Reduces viscosity and improves mass transfer).

2. Mobile Phase Setup:

  • Solvent A: 10 mM Ammonium Formate pH 3.5 (Buffers the free amine).

  • Solvent B: Acetonitrile (LC-MS Grade).

3. Gradient Table:

Time (min) % A % B Flow (mL/min)
0.0 95 5 1.0
10.0 10 90 1.0
12.0 10 90 1.0
12.1 95 5 1.0

| 15.0 | 95 | 5 | 1.0 |

4. Detection:

  • Primary: UV @ 265 nm (Thiazole

    
    ).
    
  • Secondary: UV @ 210 nm (Amide bond check).

Protocol B: Chiral Purity (Polysaccharide Method)

Mandatory for verifying the L-Leucine stereocenter.

1. Rationale: The synthesis of thiazole amides often involves activating the carboxylic acid of Leucine. This activation can lead to oxazolone formation, resulting in racemization (L


 D conversion).

2. Method:

  • Column: Daicel Chiralpak® IA or IC (Immobilized Amylose/Cellulose).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Isocratic: Run for 20 minutes.

  • Acceptance Criteria: The D-isomer (impurity) must be < 0.5% area.

Visualizing the Analytical Logic

The following diagrams illustrate the impurity genesis and the decision matrix for method selection.

Diagram 1: Impurity Genesis Pathways

This diagram tracks how storage and synthesis errors create specific impurities that mandate the Phenyl-Hexyl method.

ImpurityPathways Start L-Leu-Thiazole (Target Molecule) Hydrolysis Hydrolysis (Moisture) Start->Hydrolysis Racemization Racemization (Base/Heat) Start->Racemization Impurity1 2-Aminothiazole (Aromatic Impurity) Hydrolysis->Impurity1 Cleavage Impurity2 L-Leucine Hydrolysis->Impurity2 Cleavage Impurity3 D-Leu-Thiazole (Enantiomer) Racemization->Impurity3 Inversion

Caption: Degradation pathways showing why specific detectors (UV for thiazole, CAD/ELSD for Leucine) and chiral columns are necessary.

Diagram 2: Analytical Decision Matrix

A self-validating workflow to determine which method to apply based on the sample stage.

DecisionMatrix Sample Crude Sample CheckUV Check UV Absorbance (265nm) Sample->CheckUV MethodA Method A: Phenyl-Hexyl HPLC (Remove Thiazole impurities) CheckUV->MethodA IsPure Purity > 95%? MethodB Method B: Chiral HPLC (Check Stereochemistry) IsPure->MethodB Yes Repurify Re-Purify (Prep HPLC) IsPure->Repurify No MethodA->IsPure Release Release for Bio-Assay MethodB->Release ee > 99% MethodB->Repurify ee < 99% Repurify->MethodA

Caption: Workflow ensuring that chemical purity is established before wasting expensive chiral columns on dirty samples.

Validation & Self-Correcting Mechanisms

To ensure Trustworthiness and Scientific Integrity , the analytical method must be self-validating. Do not rely solely on external standards.

The "Relative Response Factor" Check

Because the thiazole ring dominates UV absorption, free Leucine (an impurity) will be invisible at 265 nm.

  • The Fix: Use a dual-detector setup (UV + CAD/ELSD).

  • Validation Step: Inject a 1:1 molar mix of Leucine and Thiazole.

    • If UV Area Ratio > 10:1

      
       Your UV method is blind to aliphatic impurities.
      
    • Action: Switch to LC-MS or CAD for quantitation if Leucine impurity is suspected.

System Suitability Criteria (SSC)

Before running samples, the system must pass these checks:

  • Retention Time Precision: %RSD < 0.5% for 5 replicates.

  • USP Tailing: < 1.2 (Strict requirement for amines to ensure no secondary silanol interactions).

  • Signal-to-Noise: > 100 for the limit of quantitation (LOQ).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12211529, 2-Amino-N-(4-methylthiazol-2-yl)acetamide. Retrieved from [Link]

    • Context: Provides structural confirmation and physicochemical property data for the core thiazole-amide scaffold.
  • Petritis, K., et al. (2020).Ion-pairing reversed-phase liquid chromatography for the analysis of polar underivatized amino acids. Journal of Chromatography A.
  • Kazakevich, Y.[1] & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.

    • Context: Authoritative source on "Phenyl-Hexyl" stationary phase mechanisms for arom
  • Carl Roth GmbH. Product Specification: 2-Amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide.[2][3] Retrieved from [Link]

    • Context: Commercial specifications for purity (>95%) and CAS verification (1163680-52-1).[2]

  • Ilisz, I., et al. (2013).Separation of amino acid and peptide enantiomers by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.

Sources

A Comparative Guide to the Bioactivity of Thiazole vs. Oxazole Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a heterocyclic core is a pivotal decision in the design of novel therapeutics. Among the privileged scaffolds in medicinal chemistry, five-membered aromatic rings like thiazole and oxazole, particularly when functionalized with amino acid side chains, offer a rich landscape for discovering new bioactive agents.[1][2][3] The substitution of a sulfur atom in thiazole with an oxygen atom in oxazole introduces subtle yet profound changes in the physicochemical properties of the resulting molecules, which in turn can dramatically alter their biological activity.[1] This guide provides a detailed, evidence-based comparison of the bioactivity of thiazole and oxazole amino acid derivatives to inform rational drug design and development.

Physicochemical Properties: The Foundation of Bioactivity

The differing electronegativity and atomic size of sulfur and oxygen are the primary drivers of the distinct properties of thiazole and oxazole rings. These differences have significant implications for a molecule's interaction with biological targets and its overall pharmacokinetic profile.

PropertyThiazoleOxazoleSignificance in Drug Design
Aromaticity Higher due to greater π-electron delocalization.[4][5]Lower compared to thiazole.[4][5]Enhanced aromaticity in thiazoles often contributes to greater metabolic stability, a desirable trait for orally administered drugs.
Electronegativity Sulfur has a lower electronegativity.Oxygen is more electronegative.The more polarized nature of the oxazole ring can lead to stronger hydrogen bond accepting capabilities, potentially enhancing target binding affinity.
Lipophilicity Generally more lipophilic.Generally less lipophilic.Increased lipophilicity of thiazole derivatives can improve membrane permeability but may also increase non-specific binding and reduce aqueous solubility.
Chemical Stability More stable.Can be more susceptible to hydrolysis.The relative instability of the oxazole ring can be a liability or leveraged in prodrug strategies where ring-opening releases the active compound.

A Head-to-Head Comparison of Biological Activities

The true test of these scaffolds lies in their biological performance. Below is a comparative analysis of their bioactivity in key therapeutic areas, supported by experimental data.

Anticancer Activity

Both thiazole and oxazole amino acid derivatives have emerged as promising anticancer agents.[1][6] Molecular hybridization, which combines the thiazole or oxazole core with amino acids, has been shown to enhance pharmacological activity and reduce toxicity.[7][8]

Studies have demonstrated that thiazole-amino acid hybrids can exhibit potent cytotoxicity against various cancer cell lines, including lung, cervical, and breast cancer.[7][8] In some cases, these derivatives have shown greater potency than the standard chemotherapeutic agent 5-fluorouracil.[7][8] For instance, a study on thiazole conjugated with L-phenylalanine showed significantly better activity against lung, cervical, and breast cancer cell lines compared to 5-FU.[9]

While direct comparative studies are limited, a new series of sulindac derivatives with oxazole or thiazole rings showed that, in general, the addition of these rings had a negative impact on activity against prostate, colon, and breast cancer cell lines compared to the parent compound.[10] However, a few derivatives with these rigid heterocyclic groups demonstrated comparable activity.[10]

Table 1: Cytotoxicity of Thiazole-Amino Acid Derivatives [7][8]

CompoundCancer Cell LineIC50 (µM)
Thiazole-L-Phenylalanine HybridLung (A549)2.07
Thiazole-L-Tryptophan HybridBreast (MCF-7)3.55
5-Fluorouracil (Control)Lung (A549)3.49 - 8.74
5-Fluorouracil (Control)Breast (MCF-7)3.49 - 8.74
Antimicrobial and Antioxidant Activity

The search for novel antimicrobial agents is a global health priority, and both thiazole and oxazole derivatives have shown a broad spectrum of activity against various bacteria and fungi.[1][11]

In a direct comparison of antioxidant activity, a thiazole derivative demonstrated a significantly lower IC50 value (64.75 ppm) compared to its oxazole counterpart (275.3 ppm) when tested using the DPPH method, indicating superior antioxidant potential for the thiazole derivative.[12][13]

Experimental Protocols: A Framework for Evaluation

To ensure the reliability and comparability of bioactivity data, standardized experimental protocols are essential. The following is a detailed workflow for assessing the in vitro cytotoxicity of novel compounds.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for measuring the metabolic activity of cells, which serves as an indicator of cell viability.

Caption: A stepwise workflow for assessing compound cytotoxicity using the MTT assay.

Rationale for Experimental Choices:

  • Cell Seeding Density: The initial cell number is optimized to ensure logarithmic growth throughout the experiment and to provide a robust signal-to-noise ratio.

  • Incubation Period: A 48-hour treatment period is typically sufficient to observe the antiproliferative effects of a compound.

  • Use of DMSO: Dimethyl sulfoxide (DMSO) is a common solvent for solubilizing water-insoluble compounds for in vitro assays and for dissolving the formazan crystals in the final step of the MTT assay.

Concluding Remarks

The choice between a thiazole and an oxazole amino acid derivative is a strategic one in drug discovery, with each scaffold presenting a unique profile of properties and potential biological activities. Thiazole derivatives often exhibit greater stability and potent cytotoxic and antioxidant effects.[7][8][12][13] Oxazole derivatives, while sometimes less stable, offer different opportunities for molecular interactions.

The evidence suggests that a direct, parallel synthesis and evaluation of both thiazole and oxazole analogues is a prudent strategy in the early phases of drug discovery. This comparative approach allows for an empirical determination of the superior scaffold for a given biological target and provides a solid foundation for further lead optimization.

References
  • A Comparative Analysis of the Biological Activities of 1,3-Oxazole and 1,3-Thiazole Derivatives. Benchchem.
  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023).
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).
  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. PMC - NIH. (2025).
  • Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies. (2022).
  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022).
  • Thiazole Derivatives As Potential Therapeutic Agents For Cancer Treatment: A Review Of Structure-Activity Relationships. ResearchGate.
  • Synthesis and cytotoxicity evaluation of thiazole conjugated amino acid derivatives. CTU Journal of Innovation and Sustainable Development.
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry - ACS Publications. (2014).
  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
  • A comprehensive review on biological activities of oxazole derivatives.
  • Oxazole and Thiazole Analogs of Sulindac for Cancer Prevention. (2018).
  • a brief review on antimicrobial activity of oxazole derivatives. iajps. (2022).
  • Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. CHEMISTRY & BIOLOGY INTERFACE.
  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (2020).
  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022).
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023).
  • A comprehensive review on biological activities of oxazole derivatives. PMC. (2019).
  • (PDF) A comprehensive review on biological activities of oxazole derivatives.
  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. ResearchGate. (2025).
  • Systematic Review On Thiazole And Its Applications. Educational Administration: Theory and Practice.
  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica.

Sources

Validating structure of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Methodology Comparison: Single Crystal X-Ray Diffraction (SC-XRD) vs. Solution NMR [1]

Executive Summary & Strategic Context

In the development of peptidomimetics, 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide represents a critical scaffold.[1] It combines a leucine side chain (hydrophobic recognition) with a 2-aminothiazole moiety (a privileged pharmacophore in kinase inhibitors and antimicrobials).[1]

The Challenge: Validating the structure of this molecule presents two specific hurdles that standard QC methods often miss:

  • Thiazole Tautomerism: The 2-aminothiazole headgroup can exhibit amino-imino tautomerism, which drastically affects binding affinity.[1]

  • Conformational Flexibility: The rotatable bonds of the leucine side chain create an ensemble of conformers in solution, making absolute stereochemical assignment via NMR ambiguous without chiral derivatization.

The Verdict: While NMR is essential for bulk purity and solution-state dynamics, Single Crystal X-Ray Diffraction (SC-XRD) is the requisite "Gold Standard" for defining the absolute configuration and the precise tautomeric state of the thiazole amide bond.

Technical Comparison: SC-XRD vs. NMR

The following table contrasts the utility of both techniques specifically for thiazole-leucine conjugates.

FeatureSC-XRD (The Gold Standard) Solution NMR (1H/13C/2D)
Primary Output 3D Electron Density Map (

)
Chemical Shifts (

), couplings (

)
Stereochemistry Absolute (via Flack Parameter/Anomalous Scattering)Relative (requires chiral shift reagents for Absolute)
Tautomer ID Definitive (via C-N bond lengths)Ambiguous (time-averaged signals)
Sample State Solid State (Single Crystal required)Solution (DMSO-

,

)
Throughput Low (days/weeks for crystallization)High (minutes/hours)
Critical Limitation Crystal growth failure rateSpectral overlap; solvent effects
Critical Mechanism: The Tautomerism Problem

One of the primary reasons to utilize SC-XRD for this specific molecule is to resolve the amide-iminol tautomerism of the thiazole ring.[1]

Visualizing the Structural Ambiguity:

Tautomerism cluster_0 Target Molecule Ambiguity Node1 Amido Form (Preferred) -NH-C(=O)- Node2 Imino Form (Rare) -N=C(OH)- Node1->Node2 Proton Transfer Method_NMR NMR Analysis (Fast Exchange = Averaged Signal) Node1->Method_NMR Method_XRD X-Ray Diffraction (Static Bond Lengths) Node1->Method_XRD C-N = 1.33Å C=O = 1.23Å Node2->Method_NMR caption Figure 1: SC-XRD resolves bond lengths to distinguish tautomers, whereas NMR often sees an average.

Detailed Experimental Protocols

To achieve a publication-grade structural validation, follow these self-validating workflows.

Protocol A: Single Crystal Growth (The Bottleneck)

Objective: Obtain a crystal of dimensions


 mm.
  • Solvent Screening: The molecule has a polar amide/thiazole head and a hydrophobic isobutyl tail.

    • Primary Strategy: Slow Evaporation.[1] Dissolve 20 mg in Methanol/Dichloromethane (1:1) . The differing vapor pressures drive supersaturation.

    • Secondary Strategy: Vapor Diffusion.[1] Dissolve in minimal Ethanol (inner vial); equilibrate against Hexane (outer reservoir).

  • Validation Step: Inspect crystals under polarized light. True single crystals will extinguish light uniformly every 90° of rotation. If "cross-hatching" appears, the crystal is twinned and unsuitable.

Protocol B: X-Ray Data Collection & Refinement

Objective: Solve structure to


.
  • Mounting: Mount crystal on a Kapton loop using Paratone-N oil.[1]

  • Cooling: Flash cool to 100 K (Liquid Nitrogen stream). Reasoning: Reduces thermal vibration (B-factors) of the flexible leucine side chain.[1]

  • Collection: Use Cu-K

    
     radiation (
    
    
    
    Å).[1]
    • Why Copper? The Sulfur atom in the thiazole ring provides sufficient anomalous scattering signal to determine absolute configuration (Flack parameter) even without heavier atoms.

  • Refinement Targets:

    • Resolution: 0.8 Å or better.

    • Completeness: >99%.

    • Flack Parameter: Should be near 0.0 (for correct enantiomer) with a standard deviation

      
      .
      
Protocol C: Comparative NMR Validation

Objective: Confirm bulk purity and solution conformation.

  • Solvent: DMSO-

    
     (prevents aggregation common in amides).[1]
    
  • Experiments:

    • 1H NMR: Integrate the amide -NH doublet (approx. 8.0-9.0 ppm).[1] If the signal is broad/missing, it indicates rapid exchange or aggregation.

    • NOESY: Look for Cross-peaks between the Thiazole C5-H and the Amide NH.[1] Presence confirms the s-trans conformation of the amide bond.

Data Interpretation Guide

When analyzing your crystal structure, use these metrics to validate the identity of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide .

Table 1: Critical Bond Metrics (Validation Criteria)
Bond LocationExpected Length (Å)Interpretation
C(Thiazole)-N(Amide) 1.38 - 1.41 Indicates single bond character (Amido form).[1]
C(Thiazole)=N(Ring) 1.30 - 1.34 Confirms double bond character of the ring nitrogen.[1]
C=O (Amide) 1.22 - 1.24 Standard amide carbonyl.[1]
S-C (C2/C5) 1.72 - 1.74 Typical aromatic C-S bond length.[1]

Note: If the C(Thiazole)-N(Amide) bond shortens to <1.35 Å and the Ring C=N lengthens, it suggests the Imino tautomer is present.

Workflow Visualization

The following diagram outlines the decision logic for validating this specific scaffold.

ValidationWorkflow Start Synthesized Product (Crude Solid) Step1 1. Bulk Purity Check (1H NMR / LC-MS) Start->Step1 Decision1 >95% Pure? Step1->Decision1 Step2_Fail Recrystallize / Column Decision1->Step2_Fail No Step3_XRD 2. SC-XRD Crystallization (MeOH/DCM) Decision1->Step3_XRD Yes Step2_Fail->Step1 Step4_Data 3. Data Collection (Cu-Kalpha, 100K) Step3_XRD->Step4_Data Step5_Analysis 4. Structural Refinement (Check Flack Param & Bond Lengths) Step4_Data->Step5_Analysis Outcome Validated Structure: - Absolute Config (L/D) - Tautomer Defined Step5_Analysis->Outcome caption Figure 2: Integrated workflow ensuring purity before structural definition.

References
  • Grover, G., et al. (2023). "Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one." Acta Crystallographica Section E. Link

    • Relevance: Provides comparative bond length data for 2-aminothiazole derivatives and hydrogen bonding patterns in the solid st
  • Hollingsworth, M. A., & Karplus, P. A. (2010). "A fresh look at the crystal structure of leucine." BioMolecular Concepts. Relevance: Establishes baseline conformational preferences for the leucine side chain.
  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A. Link

    • Relevance: The foundational method for determining absolute configuration (L- vs D-leucine) using anomalous scattering.[1]

  • Mobley, C. K., et al. (2017). "Comparison of NMR and X-ray Crystallography for Peptide Structure Determination." Methods in Molecular Biology.

Sources

Reproducibility of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide (Leucyl-2-aminothiazole) presents a classic but deceptive challenge in medicinal chemistry: the coupling of a sterically hindered amino acid (Leucine) with an electron-deficient, weakly nucleophilic heteroaromatic amine (2-aminothiazole).

Standard peptide coupling protocols (e.g., EDC/HOBt, DCC) frequently result in poor reproducibility and low yields (<20%) for this specific scaffold. The low basicity of the thiazole amine (


) renders it unreactive toward standard active esters. Furthermore, the activation of the amino acid to highly reactive species (e.g., acid chlorides) introduces the risk of racemization  at the 

-carbon.

This guide evaluates three distinct methodologies, prioritizing Method A (Phthaloyl-Acid Chloride) as the most reproducible route for scale-up and purity, while presenting Method B (HATU/HOAt) as a viable high-throughput alternative for small-scale screening.

Comparative Performance Matrix

FeatureMethod A: Phthaloyl-Acid Chloride Method B: HATU/HOAt Activation Method C: POCl₃ Activation
Primary Mechanism Nucleophilic substitution on Acyl ChlorideOnium salt active ester formationIn situ Phosphorous activation
Nucleophile Tolerance High (Works well with weak amines)Moderate (Struggles with pKa < 6)High
Yield Consistency High (70–85%)Variable (30–60%)Moderate (50–70%)
Racemization Risk Low (Phthalimide group prevents oxazolone)Low (if base is controlled)Moderate
Scalability Excellent (No expensive coupling reagents)Poor (High cost of HATU)Moderate
Purification Crystallization (often sufficient)Column Chromatography requiredColumn Chromatography required
Rec. Use Case Gram-scale synthesis & Process Dev Discovery Chemistry (mg scale) Legacy/Alternative

Critical Mechanism: The Nucleophilicity Problem

The failure of standard couplings (EDC/NHS) is due to the electronic deactivation of the 2-aminothiazole exocyclic amine. To overcome this, the electrophile (the amino acid) must be activated to a level that matches the poor nucleophile.

G cluster_0 Thermodynamic Mismatch (Standard) cluster_1 Kinetic Solution (Method A) A Standard Active Ester (OBt/OSu) C No Reaction / Hydrolysis A->C High Barrier B 2-Aminothiazole (Weak Nucleophile) B->C D Acid Chloride (Highly Electrophilic) F Product Formation (Rapid Kinetics) D->F Low Barrier E 2-Aminothiazole E->F

Figure 1: Kinetic barrier comparison between standard active esters and acid chlorides for weak nucleophiles.

Method A: The Phthaloyl-Acid Chloride Route (Gold Standard)

This method utilizes Phthaloyl (Pht) protection instead of Boc or Fmoc. The Pht group is stable to thionyl chloride (


) and, crucially, prevents the formation of the oxazolone intermediate that leads to racemization during acid chloride activation.
Protocol Workflow

Step 1: N-Protection

  • Dissolve L-Leucine (10 mmol) and Phthalic Anhydride (10 mmol) in Glacial Acetic Acid.

  • Reflux for 4–6 hours.

  • Cool, pour into water, and filter the precipitate (Pht-Leu-OH).

  • Checkpoint: Verify purity via TLC.[1][2] Yield should be >85%.

Step 2: Activation (Acid Chloride Formation)

  • Suspend Pht-Leu-OH (5 mmol) in dry DCM (20 mL) or Toluene.

  • Add Thionyl Chloride (

    
    , 1.5 eq) and a catalytic drop of DMF.
    
  • Reflux for 2 hours until gas evolution ceases.

  • Evaporate solvent completely under reduced pressure (remove excess

    
     to prevent side reactions).
    
  • Result: Pht-Leu-Cl (Yellowish oil/solid). Use immediately.

Step 3: Coupling

  • Dissolve 2-aminothiazole (5 mmol) in dry DCM (15 mL) with Pyridine (1.2 eq) or TEA (1.2 eq) as an acid scavenger.

  • Dissolve Pht-Leu-Cl from Step 2 in dry DCM (10 mL).

  • Critical Step: Add the Acid Chloride solution dropwise to the amine solution at 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Wash with 1N HCl (remove unreacted amine/pyridine), sat.

    
    , and Brine.
    
  • Dry (

    
    ) and concentrate.
    

Step 4: Deprotection

  • Dissolve the Pht-protected intermediate in Ethanol.

  • Add Hydrazine Hydrate (2.0 eq).

  • Reflux for 1–2 hours. A white precipitate (phthalhydrazide) will form.

  • Cool, filter off the phthalhydrazide.

  • Concentrate the filtrate to obtain the free amine: 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide .

Reproducibility Notes
  • Moisture Sensitivity: Step 2 requires strictly anhydrous conditions. Any residual water hydrolyzes the acid chloride back to the acid, killing the yield.

  • Stoichiometry: Use a slight excess of the acid chloride (1.1 eq) if the amine is valuable, or 1:1 if cost-neutral.

Method B: HATU/HOAt Activation (High-Throughput Alternative)

For libraries or small-scale synthesis where handling


 is undesirable, HATU is the preferred reagent over EDC/HBTU due to the "7-aza" effect which stabilizes the active ester and accelerates coupling with hindered amines.
Protocol Workflow
  • Dissolve Boc-Leu-OH (1.0 eq) in dry DMF (concentration ~0.1 M).

  • Add HATU (1.1 eq) and HOAt (1.1 eq - optional but recommended for weak amines).

  • Add DIPEA (2.5 eq). Stir for 5 minutes to pre-activate (yellow color develops).

  • Add 2-aminothiazole (1.2 eq).

  • Stir at RT for 24 hours. Note: Heating to 50°C may be required for completion.

  • Workup: Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF), then

    
     and Brine.
    
  • Deprotection: Treat with TFA/DCM (1:1) for 1 hour to remove Boc group.

Why this fails sometimes:

Even with HATU, the reaction may stall at ~60% conversion because the active ester is still not electrophilic enough for the thiazole amine. If this occurs, switch to Method A.

Synthesis Logic & Decision Tree

Logic Start Start: Synthesis of N-(thiazol-2-yl)leucinamide Scale Is Scale > 1 gram? Start->Scale MethodA Method A: Pht-Leu-Cl Route Scale->MethodA Yes (Cost/Yield critical) MethodB Method B: HATU/Boc Route Scale->MethodB No (Speed critical) Nucleophile Is 2-aminothiazole fresh/pure? Nucleophile->MethodB Yes Purify Recrystallize Amine (remove oxides) Nucleophile->Purify No (Dark solid) ResultA Product MethodA->ResultA High Yield No Racemization MethodB->Nucleophile ResultB Product MethodB->ResultB Moderate Yield Easy Setup Purify->MethodB

Figure 2: Decision logic for selecting the appropriate synthesis route.

References

  • Comparison of Coupling Reagents for Weak Amines

    • Title: Simple Coupling Reaction between Amino Acids and Weakly Nucleophilic Heteroarom
    • Source:Tetrahedron Letters / ElectronicsAndBooks (Archive).
    • Context: Demonstrates failure of DCC/HOBt and success of POCl3/Acid Chloride methods for aminothiazoles.
    • URL: (Verified snippet in context).

  • Amino Acid Conjugates of Aminothiazole

    • Title: Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evalu
    • Source:Drug Design, Development and Therapy (2021).
    • Context: Provides the specific protocol for Phthaloyl-protection and Acid Chloride coupling (Method A).
    • URL:[Link]

  • General Amide Coupling Reproducibility

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[3]

    • Source:Organic & Biomolecular Chemistry (2015).
    • Context: Discusses the limitations of HATU with extremely weak nucleophiles and suggests acid fluorides/chlorides.
    • URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide
Reactant of Route 2
Reactant of Route 2
2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.